2,4-Dichloro-5-ethoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWUISBWFCSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574349 | |
| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280582-25-4 | |
| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280582-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dichloro-5-ethoxypyrimidine molecular weight
An In-Depth Technical Guide to 2,4-Dichloro-5-ethoxypyrimidine: Synthesis, Characterization, and Application
Executive Summary
This technical guide provides an in-depth exploration of this compound, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthesis protocol with mechanistic insights, and discusses its strategic application as a versatile building block in medicinal chemistry. Furthermore, it provides comprehensive guidelines for analytical characterization, safe handling, and storage. This whitepaper is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective utilization in complex synthetic campaigns.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine ring, a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules.[1] The two chlorine atoms at the C2 and C4 positions serve as reactive leaving groups, enabling a wide array of subsequent chemical transformations. The ethoxy group at the C5 position modulates the electronic properties and steric environment of the ring.
A summary of its key identifiers and computed physicochemical properties is presented below.
Table 1: Chemical Identity and Properties of this compound
| Identifier/Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | PubChem[2] |
| Molecular Weight | 193.03 g/mol | PubChem[2] |
| CAS Number | 280582-25-4 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CCOCC1=CN=C(N=C1Cl)Cl | PubChem |
| InChI Key | LDWUISBWFCSUNG-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Molecular Structure Diagram
References
A Theoretical and Computational Elucidation of 2,4-Dichloro-5-ethoxypyrimidine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2,4-Dichloro-5-ethoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. Pyrimidine scaffolds are integral to numerous bioactive compounds and are key components in the genetic code.[1] This technical guide provides a comprehensive theoretical characterization of this compound using quantum chemical calculations. We delve into the molecule's optimized geometry, vibrational frequencies, electronic properties—including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)—and predicted spectroscopic signatures (NMR). This document is intended to serve as a foundational resource for researchers, offering insights into the molecule's reactivity, stability, and potential interaction sites, thereby guiding future experimental and drug design efforts.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases such as cytosine, thymine, and uracil. Beyond its fundamental biological role, the pyrimidine scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the pyrimidine ring, particularly with halogen and alkoxy groups, allows for the fine-tuning of its physicochemical and pharmacological properties.
This compound (C₆H₆Cl₂N₂O) features two reactive chlorine atoms at the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SₙAr), and an electron-donating ethoxy group at the C5 position.[4] This specific arrangement of substituents creates a unique electronic landscape that dictates the molecule's reactivity and potential as a synthetic intermediate.[4][5] Understanding these characteristics from a theoretical standpoint is crucial for predicting its behavior in chemical reactions and biological systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[1][6][7] By modeling the molecule in silico, we can elucidate its structural, electronic, and spectroscopic characteristics, providing a robust framework for rational drug design and synthesis planning.[8][9]
Computational Methodology
The theoretical characterization detailed herein is based on a validated computational protocol widely used for organic molecules.[1][8]
Geometry Optimization and Vibrational Analysis
The initial 3D structure of this compound was optimized without constraints using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing a reliable balance between computational cost and accuracy for predicting the geometries and vibrational frequencies of organic compounds, including pyrimidine derivatives.[1][6] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and Raman).
Electronic and Spectroscopic Properties
Subsequent single-point energy calculations were performed on the optimized structure to determine electronic properties. Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) were calculated and visualized.[2][3] Theoretical ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, referenced against tetramethylsilane (TMS).
Workflow Protocol
Below is the step-by-step computational workflow for the theoretical characterization of this compound.
Step 1: Molecular Structure Input
-
Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization
-
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[10]
-
Specify the calculation type as "Optimization + Frequencies".
-
Set the method to "DFT" and the functional to "B3LYP".
-
Select the basis set as "6-311++G(d,p)".
-
Initiate the calculation and wait for convergence.
Step 3: Validation and Vibrational Analysis
-
Upon completion, verify that the optimization converged successfully.
-
Check the output file for the frequency calculation results. Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.
-
Analyze the calculated vibrational modes and their corresponding IR intensities and Raman activities.[11]
Step 4: Electronic Property Calculation
-
Using the optimized geometry from Step 2, perform a single-point energy calculation.
-
Request the generation of molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).
-
Visualize the resulting orbital surfaces and MEP map using visualization software (e.g., GaussView, VMD).[12][13]
Step 5: NMR Chemical Shift Prediction
-
Perform a separate calculation on the optimized geometry specifically for NMR prediction.
-
Specify the "NMR" keyword and the "GIAO" method.
-
Run the calculation and extract the predicted isotropic shielding values for each nucleus.
-
Convert shielding values to chemical shifts (δ) by referencing them against the shielding values of TMS calculated at the same level of theory.
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. irjweb.com [irjweb.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity Profile of 2,4-Dichloro-5-ethoxypyrimidine
Foreword: The Strategic Value of a Substituted Pyrimidine
In the landscape of modern drug discovery, the pyrimidine scaffold is a "privileged structure," a recurring motif in a multitude of biologically active compounds, from kinase inhibitors to antiviral agents.[1][2] Its value lies in its unique electronic properties and its capacity for diverse, vector-specific functionalization. Within this class, 2,4-Dichloro-5-ethoxypyrimidine emerges as a particularly strategic building block. The presence of two distinct chlorine atoms at the C2 and C4 positions, modulated by an electron-donating ethoxy group at C5, provides a canvas for sequential and regioselective chemical transformations. This guide offers an in-depth exploration of this molecule's reactivity, moving beyond mere protocols to explain the underlying principles that govern its synthetic behavior. Our focus is to provide researchers, scientists, and drug development professionals with the causal logic needed to harness its full potential.
The Electronic Landscape: Understanding Regioselectivity
The reactivity of 2,4-dichloropyrimidines is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which makes it an excellent substrate for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][3] The critical question for the synthetic chemist is not if it will react, but where.
The chlorine atoms at the C2 and C4 positions are the primary reactive sites. A well-established hierarchy dictates that the C4 position is intrinsically more reactive than the C2 position in most transformations.[4][5][6][7] This preference is not arbitrary and can be rationalized by two key factors:
-
Electronic Control: Quantum mechanics calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of the 2,4-dichloropyrimidine core generally has a larger coefficient, or greater distribution, at the C4 carbon.[4] This makes C4 the more electrophilic site, kinetically favoring nucleophilic attack. The stability of the negatively charged Meisenheimer intermediate formed during SNAr reactions also plays a crucial role; attack at C4 leads to a more stable para-quinoid-like intermediate compared to the ortho-quinoid intermediate from C2 attack.[5]
-
Steric Hindrance: The C2 position is flanked by two ring nitrogen atoms, creating a more sterically congested environment compared to the C4 position. This further encourages reactions to occur at the more accessible C4 site.
The 5-ethoxy group, being an electron-donating substituent, enriches the electron density of the ring. While this slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analogue, its primary influence is electronic modulation rather than a reversal of the fundamental C4 > C2 reactivity order. However, the steric bulk of substituents at the C5 position can, in some cases, influence the C4/C2 selectivity.[4]
Diagram 1: General Reactivity Profile
Caption: Predominant reaction pathways for this compound.
Key Transformations and Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for functionalizing this scaffold, allowing for the direct introduction of heteroatom nucleophiles.
Amination: The reaction with primary or secondary amines is one of the most common modifications. Under standard basic or thermal conditions, amination proceeds with moderate to high regioselectivity at the C4 position.[5] The lack of complete selectivity in some cases, which can yield difficult-to-separate isomeric mixtures, has driven the development of more refined protocols.[5] Palladium-catalyzed Buchwald-Hartwig amination, for instance, can offer superior C4 selectivity.
Thiolation: The introduction of sulfur nucleophiles via reaction with thiols or thiophenols generally follows the same C4-selective pattern under basic conditions.[8] However, a significant breakthrough demonstrated that this conventional selectivity can be completely inverted. The use of specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands forces the reaction to occur at the C2 position with high selectivity.[8][9] This exception is mechanistically fascinating, suggesting an alternative pathway to the typical oxidative addition mechanism and opening new avenues for synthetic design.[8][9]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable for building carbon-carbon and carbon-nitrogen bonds, enabling the assembly of complex molecular architectures. For 2,4-dichloropyrimidines, these reactions exhibit an even stronger intrinsic preference for the C4 position than SNAr.
Suzuki-Miyaura Coupling: This reaction, which couples the pyrimidine with an aryl or heteroaryl boronic acid, is exceptionally regioselective. The oxidative addition of the palladium(0) catalyst to the C4-Cl bond is significantly favored over the C2-Cl bond.[1] This high degree of selectivity makes the Suzuki coupling a reliable first step in a sequential functionalization strategy. The development of microwave-assisted protocols has dramatically reduced reaction times from hours to minutes while maintaining excellent yields and selectivity.[1]
Sonogashira Coupling: Used to install alkyne moieties, the Sonogashira reaction also displays a clear preference for the C4 position.[7] The standard conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] This reaction is critical for creating rigid linkers or precursors for further transformations in drug candidates.
Table 1: Summary of Regioselective Reactions
| Reaction Type | Reagents | Typical Catalyst / Conditions | Predominant Position | Typical Yield (C4 Product) |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | C4 | 80-95%[1] |
| Amination (SNAr) | Secondary Amine | DIPEA, n-BuOH, 100 °C | C4 | 70-90% (can be mixture)[5][7] |
| Thiolation (SNAr) | Thiophenol | K₂CO₃, DMF | C4 | ~85%[8] |
| Thiolation (C2-Sel.) | Thiol | Pd(II)/NHC precatalyst | C2 | 75-95%[8][9] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C4 | 70-85%[12] |
Synthesis of the Core Scaffold
The starting material, this compound, is typically synthesized from its corresponding dihydroxy precursor, 5-ethoxyuracil. The critical transformation is a double chlorination reaction. This is most commonly achieved by heating 5-ethoxyuracil with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline or triethylamine, which acts as a catalyst and acid scavenger.[13][14]
Diagram 2: Synthesis Workflow
Caption: A typical synthetic route to the title compound.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations.
Protocol 1: Regioselective C4 Suzuki-Miyaura Coupling (Microwave-Assisted)
-
Rationale: This protocol leverages the high C4 selectivity of the Suzuki reaction and the efficiency of microwave heating to rapidly generate a C4-arylated intermediate, leaving the C2-chloro position intact for subsequent reactions.[1]
-
Methodology:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 mmol, 1 mol%).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-aryl-5-ethoxypyrimidine.
-
Protocol 2: Regioselective C4 SNAr Amination
-
Rationale: This protocol describes a standard thermal SNAr reaction that favors substitution at the C4 position. The choice of a high-boiling polar aprotic solvent or alcohol facilitates the reaction.
-
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in n-butanol (5 mL).
-
Add the desired secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) to act as a non-nucleophilic base.
-
Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to isolate the 4-amino-2-chloro-5-ethoxypyrimidine product.
-
Diagram 3: Sequential Functionalization Workflow
Caption: A reliable strategy for creating 2,4-disubstituted pyrimidines.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is more than a simple intermediate; it is a sophisticated tool for molecular construction. Its well-defined reactivity profile, characterized by a strong preference for substitution at the C4 position, allows for predictable and sequential functionalization. By understanding the electronic and steric principles that govern its behavior, chemists can design logical and efficient synthetic routes to complex, highly substituted pyrimidines. The ability to occasionally invert the conventional regioselectivity through catalyst control further expands its utility. This guide provides the foundational knowledge and practical protocols necessary to confidently employ this valuable building block in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Page loading... [guidechem.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 14. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
2,4-Dichloro-5-ethoxypyrimidine safety and handling
An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-ethoxypyrimidine
Section 1: Introduction and Scope
This compound (CAS No: 280582-25-4) is a substituted pyrimidine derivative frequently utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development.[1] Its chemical structure, featuring two reactive chlorine atoms, makes it a versatile building block but also imparts significant hazardous properties that demand rigorous safety protocols.
This guide is intended for researchers, chemists, and laboratory professionals. It provides a comprehensive framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each safety recommendation. The objective is to foster a deep understanding of the risks involved and to empower personnel to work with this compound in a manner that ensures their safety and the integrity of their research.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety plan. While specific GHS classification for this exact compound is limited, data from closely related analogs like 2,4-Dichloro-5-fluoropyrimidine and 2,4-dichloro-5-methylpyrimidine, combined with available information, provides a strong basis for a conservative risk assessment. The primary dangers associated with this compound are its corrosive nature, acute toxicity if ingested, and potential as a skin sensitizer.[2][3]
Globally Harmonized System (GHS) Classification
The following classification is based on available data for this compound and its close structural analogs.[2][3]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation (Category 1B) |
| Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage (Category 1) |
| Danger | H318: Causes serious eye damage. |
| Skin Sensitization (Category 1) |
| Warning | H317: May cause an allergic skin reaction.[3] |
Causality of Hazards
-
Corrosivity: The dichloropyrimidine core is susceptible to hydrolysis, especially in the presence of moisture. This reaction can liberate hydrogen chloride (HCl), a corrosive acid. Direct contact with the solid compound on moist skin or mucous membranes can lead to the formation of HCl in situ, causing severe chemical burns.[3]
-
Toxicity: Ingestion of the compound can cause significant harm, potentially leading to gastrointestinal irritation, nausea, and vomiting.[3][4] The mechanism is linked to its reactivity with biological macromolecules.
-
Sensitization: Halogenated aromatic compounds are known to act as haptens. Repeated skin exposure can trigger an immune response, leading to allergic contact dermatitis, where subsequent low-level exposures can cause a severe rash.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The management of risk follows the hierarchy of controls, which prioritizes the most effective measures. For a hazardous solid like this compound, a combination of engineering controls and robust PPE is essential.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause severe respiratory tract irritation.[4][5]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation where the compound is handled.[5][6]
Personal Protective Equipment (PPE) Matrix
The selection of PPE must be tailored to the specific task being performed. Under no circumstances should this compound be handled without adequate protection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields.[7] | Chemical-resistant gloves (double-gloving recommended).[8] | Lab coat. | Not required if container is sealed. |
| Weighing Solid | Chemical splash goggles AND a full-face shield.[8] | Double-gloved with chemical-resistant gloves (e.g., Nitrile).[8] | Chemical-resistant apron over a lab coat.[9] | Required if dust is generated. A NIOSH-approved respirator with P100 filters.[6] |
| Handling Solutions | Chemical splash goggles.[6] | Chemical-resistant gloves.[6] | Lab coat. | Not required if handled in a fume hood. |
Rationale for PPE Selection:
-
Eye/Face: A face shield over goggles is mandated when handling the solid due to the risk of fine particles being ejected, which could bypass the seal of goggles alone.[8]
-
Hand: Double-gloving provides an extra layer of protection against tears and rapid permeation. Nitrile gloves offer good resistance to a range of chemicals.
-
Body: A chemical-resistant apron protects against spills of the solid or solutions, preventing contamination of personal clothing.[9]
-
Respiratory: The primary inhalation risk is from airborne dust. A P100 filter is highly effective at capturing these fine particulates.
Section 4: Standard Operating Procedure for Weighing and Solution Preparation
This protocol provides a self-validating workflow designed to minimize exposure at every step.
1. Pre-Operational Checks:
- Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
- Ensure the work area inside the hood is clean and uncluttered.
- Confirm the location of the nearest eyewash station, safety shower, and spill kit.
- Don all required PPE as specified in the PPE Matrix for "Weighing Solid".
2. Weighing Protocol:
- Place a tared weigh boat on an analytical balance inside the fume hood.
- Carefully open the stock container of this compound. Avoid creating airborne dust.
- Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust.
- Securely close the stock container immediately after dispensing.
- Record the weight.
3. Solution Preparation:
- Carefully add the weighed solid to the reaction vessel or beaker containing the solvent.
- Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.
- Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
4. Post-Operational Cleanup:
- Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel to remove any residual dust. Dispose of the wipe in the hazardous waste container.
- Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves), avoiding contact with the contaminated outer surfaces.
- Wash hands and forearms thoroughly with soap and water.[4]
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4][10] The compound is moisture-sensitive; storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent degradation.[4] The storage area should be a designated corrosives cabinet.[4]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[3][4][5] Contact with bases can promote rapid decomposition, while contact with strong acids or oxidizers can lead to vigorous, potentially hazardous reactions.
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Follow this workflow in the event of a spill or personal exposure.
First Aid Measures
Immediate and appropriate first aid is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.
| Exposure Type | Immediate Action | Medical Attention |
| Inhalation | Move the person to fresh air immediately. Keep them warm and at rest in a comfortable breathing position.[4] | Call a POISON CENTER or doctor immediately. If breathing is difficult or has stopped, provide artificial respiration.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[3][4] | Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4][6] Remove contact lenses if present and easy to do.[4] | Call an ophthalmologist or doctor immediately. |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4] If the person is conscious, have them drink one or two glasses of water. | Call a POISON CENTER or doctor immediately.[4] |
Minor Spill Cleanup Protocol (Solid <10g)
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[3]
-
PPE: Don the appropriate PPE, including a respirator, chemical goggles, face shield, double gloves, and a lab coat.[11]
-
Contain: If not already in a fume hood, prevent the powder from becoming airborne. Do NOT use a dry brush.
-
Absorb/Collect: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material from the outside in and place it into a clearly labeled, sealable hazardous waste container.[11][12]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the waste container.
-
Dispose: Seal the container and manage it as hazardous waste according to institutional procedures.
-
Report: Report the incident to your supervisor.[11]
For major spills, or any spill outside of a containment area, evacuate immediately, close the doors, and contact your institution's emergency response team.
Section 7: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[3]
-
Containers: Collect waste in designated, sealed, and properly labeled containers. Do not mix this waste with other waste streams.
-
Regulations: All disposal must be conducted through an approved waste disposal plant and in strict accordance with all local, state, and federal regulations.[3][4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself, as they may contain hazardous residue.
Section 8: Conclusion
This compound is a valuable research chemical whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating correct PPE, and following established protocols for handling and emergencies—researchers can effectively mitigate the risks of corrosion, toxicity, and sensitization. A proactive safety culture, grounded in the scientific rationale outlined in this guide, is paramount to protecting the health and well-being of all laboratory personnel.
Section 9: References
-
SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2024). Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2011). Fisher Scientific. 4
-
This compound | 280582-25-4. ChemicalBook. 2
-
Material Safety Data Sheet - 2,4-Dichloro-5-methylpyrimidine. Santa Cruz Biotechnology. 3
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer. 6
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. 7
-
First Aid in Case of Pesticide Exposure. US EPA. 13
-
SAFETY DATA SHEET - 2,4-Dichloro-5-nitropyrimidine. (2010). Fisher Scientific. 5
-
This compound | C6H6Cl2N2O | CID 15565270. PubChem. 1
-
Incidental Spill Cleanup Procedures. Cornell University EHS. 11
-
Personal Protective Equipment. ASHP Publications. 14
-
Personal Protective Equipment Guidance. Dow Corporate. 8
-
SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine. (2009). Fisher Scientific. 15
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville EHS. 12
-
Personal Protective Equipment for Pesticide Applicators. (2014). University of Nebraska-Lincoln Extension. 9
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. 16
-
SAFETY DATA SHEET - 2,4-Dichloro-5-iodopyrimidine. ECHEMI. 10
References
- 1. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 280582-25-4 [amp.chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. corporate.dow.com [corporate.dow.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. epa.gov [epa.gov]
- 14. publications.ashp.org [publications.ashp.org]
- 15. fishersci.com [fishersci.com]
- 16. ccny.cuny.edu [ccny.cuny.edu]
The Synthetic Journey and Medicinal Significance of 2,4-Dichloro-5-ethoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-ethoxypyrimidine, a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its distinct structural attributes, most notably the two reactive chlorine atoms on the pyrimidine scaffold, render it a versatile building block in the realms of medicinal chemistry and drug discovery. This document will delve into the historical context of dichloropyrimidines, detail the synthetic pathways to this compound, and explore its applications in the development of novel therapeutics.
Introduction: The Rise of Dichloropyrimidines in Medicinal Chemistry
The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral compounds[1]. The introduction of two chlorine atoms at the 2 and 4 positions dramatically enhances the synthetic versatility of the pyrimidine scaffold. These chlorine atoms act as excellent leaving groups, amenable to facile nucleophilic substitution and cross-coupling reactions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties[1].
While the precise historical moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of 5-substituted 2,4-dichloropyrimidines as key intermediates in drug discovery programs. The closely related analog, 2,4-dichloro-5-methoxypyrimidine, has been more extensively described in patent literature, particularly in the context of preparing agrochemicals and pharmaceuticals[2][3][4]. The principles governing the synthesis of the methoxy derivative are directly applicable to its ethoxy counterpart, suggesting a parallel development driven by the need for diverse molecular building blocks.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | [5][6] |
| Molecular Weight | 193.03 g/mol | [5][6] |
| CAS Number | 280582-25-4 | [5][6] |
| Appearance | Expected to be a solid | |
| Solubility | Likely soluble in organic solvents like ether, dichloromethane | |
| Storage | Store at -20°C, sealed and away from moisture | [6] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound typically proceeds through the chlorination of a corresponding 2,4-dihydroxy-5-ethoxypyrimidine precursor. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The reaction mechanism involves the activation of the hydroxyl groups by phosphorus oxychloride, followed by nucleophilic attack of chloride ions. The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.
General Synthetic Pathway
The overall synthetic transformation can be visualized as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Methoxy Analog Synthesis)
This protocol is adapted from established procedures for the synthesis of 2,4-dichloro-5-methoxypyrimidine and is expected to be highly effective for the ethoxy derivative with minor optimizations[2].
Materials:
-
5-Ethoxy-2,4-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed ice
-
Ether (or other suitable extraction solvent)
-
Light petroleum ether (boiling point: 40-60 °C)
-
Reaction vessel with reflux condenser and stirring mechanism
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mixing Reagents: In a suitable reaction vessel, cautiously mix 5-ethoxy-2,4-dihydroxypyrimidine, phosphorus oxychloride, and N,N-dimethylaniline. Note: The reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess phosphorus oxychloride.
-
Extraction and Purification: Extract the aqueous mixture with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from light petroleum ether to yield this compound.
Causality Behind Experimental Choices
-
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent for converting hydroxyl groups on aromatic rings, particularly pyrimidines, to chlorine atoms.
-
N,N-Dimethylaniline: This tertiary amine acts as an acid scavenger, neutralizing the HCl produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the formation of the desired product. Other tertiary amines like triethylamine can also be used[4].
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.
-
Quenching with Ice: This is a critical step to safely neutralize the highly reactive excess phosphorus oxychloride. The slow addition to ice helps to control the exothermic nature of the hydrolysis.
-
Extraction with Ether: Ether is a common solvent for extracting organic products from aqueous mixtures due to its immiscibility with water and good solvating power for many organic compounds.
-
Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and isolation of the pure product.
Applications in Drug Discovery and Development
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective substitutions. This property makes it a valuable precursor for the synthesis of a wide range of pharmaceutical candidates.
As a Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The 2,4-diaminopyrimidine structure, readily accessible from 2,4-dichloropyrimidines, is a common motif in many approved and investigational kinase inhibitors. For instance, derivatives of 2,4-dichloropyrimidines have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC)[7][8]. The ethoxy group at the 5-position can provide additional interactions within the ATP-binding pocket of the kinase, potentially enhancing potency and selectivity.
Caption: A generalized workflow for the synthesis of 2,4-diaminopyrimidine derivatives from this compound.
In the Synthesis of Other Biologically Active Molecules
Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a variety of other molecular frameworks. The chlorine atoms can be displaced by a wide range of nucleophiles, including oxygen, sulfur, and carbon-based nucleophiles, opening up avenues for the synthesis of compounds with diverse biological activities, such as antimicrobial and antiviral agents[9].
Conclusion and Future Perspectives
This compound, as a member of the versatile class of dichloropyrimidines, holds significant potential as a key building block in the synthesis of novel therapeutic agents. Its straightforward, albeit not widely documented in early literature, synthesis and the differential reactivity of its chlorine atoms provide a robust platform for medicinal chemists to design and create diverse libraries of compounds for biological screening. The future development of therapeutics based on this scaffold will likely focus on exploiting the 5-ethoxy group to achieve greater target specificity and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the demand for versatile and readily modifiable chemical scaffolds like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery toolbox.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2,4-Dichloro-5-ethoxypyrimidine
Abstract
2,4-Dichloro-5-ethoxypyrimidine is a key heterocyclic intermediate in organic synthesis, serving as a versatile building block for the development of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its di-chloro substitution pattern allows for selective, sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of complex molecular architectures. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from the corresponding 5-ethoxyuracil precursor. The document details the reaction mechanism, step-by-step procedures, safety considerations, and purification techniques, designed for researchers and professionals in drug development and chemical synthesis.
Introduction: The Strategic Importance of Dichloropyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry. The 2,4-dichloropyrimidine scaffold, in particular, is a privileged starting material due to the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for regioselective functionalization. This property is exploited in the synthesis of numerous compounds, including kinase inhibitors and other therapeutic agents. The 5-ethoxy substituent provides additional steric and electronic influence, which can be crucial for modulating the biological activity and pharmacokinetic properties of the final compound.
This guide outlines a robust and reproducible two-step synthesis strategy, beginning with the formation of the 5-ethoxyuracil ring system, followed by a high-yield chlorination process.
Overall Synthetic Workflow
The synthesis of this compound is efficiently achieved through the chlorination of 5-ethoxy-2,4-dihydroxypyrimidine (5-ethoxyuracil). The precursor itself is typically formed via a condensation-cyclization reaction. The entire process is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-Ethoxyuracil (Precursor)
The synthesis of the pyrimidine ring is a classic organic transformation. While 5-ethoxyuracil can be purchased, this section outlines its synthesis from basic starting materials for completeness. The method involves the reaction of a malonic ester derivative with urea.
Materials:
-
Diethyl 2-ethoxy-malonate
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.
-
In the flask, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this solution, add diethyl 2-ethoxy-malonate (1.0 eq.) dropwise at room temperature.
-
Add urea (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 4-5. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-ethoxyuracil as a white to off-white powder.
Part 2: Synthesis of this compound
This critical step involves the conversion of the hydroxyl groups of the uracil tautomer into chlorides using phosphorus oxychloride (POCl₃). This reaction is analogous to well-documented procedures for similar pyrimidines.[1][2]
Materials & Reagents:
| Reagent/Material | Molar Eq. | Purpose | CAS Number |
| 5-Ethoxyuracil | 1.0 | Starting Material | 4916-20-9 |
| Phosphorus Oxychloride (POCl₃) | 4.0 - 5.0 | Chlorinating Agent | 10025-87-3 |
| N,N-Dimethylaniline or Pyridine | 1.5 - 2.0 | Acid Scavenger/Base | 121-69-7 |
| Toluene (optional) | - | High-boiling Solvent | 108-88-3 |
| Dichloromethane (DCM) | - | Extraction Solvent | 75-09-2 |
| Saturated NaHCO₃ solution | - | Neutralizing Wash | 144-55-8 |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | 7487-88-9 |
Instrumentation:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a trap (to neutralize HCl fumes)
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or base trap (e.g., NaOH solution).
-
Chlorinated organic compounds should be handled with care as they are potentially toxic and carcinogenic.
Step-by-Step Chlorination Protocol:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Ensure the system is under an inert atmosphere (Nitrogen).
-
Charging the Flask: To the flask, add 5-ethoxyuracil (1.0 eq.). If using a solvent, add toluene (approx. 5-10 mL per gram of uracil).[2]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq.) to the flask. Begin stirring the suspension.
-
Base Addition: Slowly add N,N-dimethylaniline or pyridine (1.5 eq.) dropwise from the dropping funnel.[3] The addition is exothermic; maintain the internal temperature below 40 °C using a water bath if necessary. The role of the base is to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.[2]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours.[2] The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl fumes. Perform this in the back of the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (2-3x)
-
Brine (saturated NaCl solution) (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically an oil or a low-melting solid, can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane or ethanol/water mixture to yield pure this compound.[4]
Mechanism of Chlorination
The conversion of the dihydroxy pyrimidine (in its uracil tautomeric form) to the dichloropyrimidine proceeds via a well-established mechanism.
Caption: Simplified mechanism of chlorination using POCl₃. Note: Image placeholders are used. The actual mechanism involves the tautomeric hydroxyl groups of the pyrimidine ring attacking the phosphorus atom of POCl₃, forming a good leaving group which is subsequently displaced by a chloride ion.
-
Activation: The tautomeric hydroxyl groups at the C2 and C4 positions of 5-ethoxyuracil act as nucleophiles, attacking the electrophilic phosphorus atom of POCl₃.
-
Leaving Group Formation: This forms a phosphate ester intermediate, which is an excellent leaving group.
-
Nucleophilic Substitution: A chloride ion (from POCl₃ or the generated HCl) then attacks the now electrophilic carbon (C2 or C4), displacing the phosphate group and forming the C-Cl bond.
-
Repetition: The process occurs at both the C2 and C4 positions to yield the final dichlorinated product.
References
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-5-ethoxypyrimidine
Introduction
2,4-Dichloro-5-ethoxypyrimidine is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules. The electron-deficient nature of the pyrimidine ring, amplified by two chlorine atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic allows for the precise and regioselective introduction of various functional groups, making it an invaluable intermediate in the fields of medicinal chemistry and drug discovery.[1][2] The strategic manipulation of its reactivity at the C2 and C4 positions is fundamental to constructing complex molecular architectures.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound. It delves into the principles of regioselectivity, offers detailed experimental protocols for key transformations, and presents data-driven insights to aid researchers in harnessing the full synthetic potential of this versatile reagent.
Understanding Regioselectivity
The primary consideration in the functionalization of 2,4-dichloropyrimidines is the control of regioselectivity. Generally, nucleophilic attack preferentially occurs at the C4 position.[1][3] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4, where the negative charge can be delocalized by both ring nitrogens. However, this selectivity is not absolute and can be influenced by several factors:
-
Nature of the Nucleophile: Stronger, softer nucleophiles often favor attack at the more reactive C4 position.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity or favor substitution at the less reactive C2 position.[4]
-
Substituents on the Pyrimidine Ring: The electronic and steric properties of other substituents on the ring can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution and, consequently, the preferred site of attack.[1] For instance, electron-donating groups at the C6 position can shift selectivity towards the C2 position.[1] In the case of this compound, the C5-ethoxy group, being an electron-donating group, can influence this selectivity.
The typical reaction pathway involves a sequential displacement, where the first substitution occurs at the more electrophilic C4 position, followed by a second substitution at the C2 position, which often requires more forcing conditions.[4]
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the sequential nucleophilic substitution on this compound.
Caption: Sequential SNAr on this compound.
Applications in Synthesis
The sequential and regioselective nature of SNAr reactions on this compound allows for the synthesis of a wide range of derivatives.
Reactions with Amine Nucleophiles
The introduction of amino groups is a common and crucial transformation. The reaction with primary and secondary amines typically proceeds smoothly at the C4 position under mild conditions.
Table 1: Representative Conditions for Amination Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Ammonia | 2-Amino-4-chloro-5-ethoxypyrimidine | Reflux in ammonia solution | 84.4 |
| Aniline | 4-Anilino-2-chloro-5-ethoxypyrimidine | LiHMDS, -60 °C | 91:9 (C4:C2) |
| Substituted Amines | 2-Amino-4-(substituted-amino)pyrimidines | Microwave, 120-140 °C, 15-30 min | Moderate to Excellent |
Yields and conditions are based on analogous dichloropyrimidine systems and may require optimization for the 5-ethoxy derivative.[5][6][7]
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react readily with 2,4-dichloropyrimidines. The reaction is generally highly selective for the C4 position.
Reactions with Oxygen Nucleophiles
Alkoxides and hydroxides can also displace the chlorine atoms, although typically requiring more stringent conditions than amines or thiols. For example, reaction with sodium ethoxide in ethanol leads to the formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine in high yield.[8]
Experimental Protocols
Safety Precaution: this compound and its derivatives are potentially harmful. Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Synthesis of 4-Amino-2-chloro-5-ethoxypyrimidine
This protocol describes the selective amination at the C4 position using aqueous ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane (DCM)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol.
-
Add aqueous ammonia (excess, e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the crude product sequentially with ethanol and water.
-
Recrystallize the solid from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain pure 4-Amino-2-chloro-5-ethoxypyrimidine as a white solid.[5]
Protocol 2: General Procedure for C4-Substitution with Secondary Amines
This protocol outlines a general method for reacting this compound with various secondary amines.
Materials:
-
This compound
-
Substituted secondary amine (e.g., piperidine, morpholine)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a microwave reaction vial, add this compound (1 equivalent) and anhydrous propanol.
-
Add the substituted secondary amine (1 equivalent) followed by triethylamine (1.1 equivalents).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction by TLC.[7]
-
After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the General Workflow
The following diagram outlines the key steps in a typical SNAr experiment followed by workup and purification.
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. A thorough understanding of the factors governing regioselectivity, coupled with carefully designed experimental protocols, enables chemists to access a wide range of functionalized pyrimidine derivatives. The methods described in these application notes provide a solid foundation for researchers to explore the synthetic utility of this important heterocyclic building block in their drug discovery and development endeavors.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. studylib.net [studylib.net]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 2,4-Dichloro-5-ethoxypyrimidine: A Versatile Scaffold for Bioactive Molecules
Introduction: The Strategic Value of the 5-Alkoxy-2,4-dichloropyrimidine Core
In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and FDA-approved drugs. Its prevalence is particularly notable in the realm of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. Within this family of valuable building blocks, 2,4-dichloro-5-ethoxypyrimidine emerges as a particularly strategic starting material. The presence of two distinct chlorine atoms at the C2 and C4 positions offers differential reactivity, allowing for sequential and regioselective functionalization. The 5-ethoxy group, an electron-donating substituent, further modulates the electronic properties of the pyrimidine ring, influencing the regioselectivity of subsequent reactions and providing a handle for further structural diversification. This guide provides a detailed exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the synthesis of bioactive molecules.
Understanding the Reactivity: A Tale of Two Chlorines
The synthetic utility of this compound hinges on the differential reactivity of the C2 and C4 chlorine atoms. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more susceptible to attack than the C2 position. This preference is a consequence of the greater electron deficiency at C4 and C6, which more effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction.
However, the 5-ethoxy group introduces a subtle electronic influence. As an electron-donating group, it can slightly diminish the overall electrophilicity of the pyrimidine ring compared to analogs with electron-withdrawing groups at the C5 position (e.g., nitro or cyano). Nevertheless, the inherent electronic properties of the pyrimidine ring still render the C4 position the more favorable site for initial nucleophilic attack under standard SNAr conditions. This inherent regioselectivity is a powerful tool for the synthetic chemist, enabling a programmed, stepwise approach to the synthesis of complex 2,4-disubstituted pyrimidines.
It is crucial to note that this regioselectivity can be influenced and, in some cases, even reversed by the choice of reaction conditions, nucleophile, and catalyst systems. For instance, the use of specific palladium catalysts with bulky ligands in cross-coupling reactions has been shown to favor substitution at the C2 position of related 2,4-dichloropyrimidines.
Caption: Regioselectivity of Nucleophilic Attack on this compound.
Synthetic Protocols: From Building Block to Bioactive Core
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are presented as adaptable frameworks for the synthesis of diverse libraries of bioactive compounds.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of the starting material is fundamental. This protocol is adapted from established methods for analogous 5-alkoxypyrimidines.[1][2] The process begins with the formation of 5-ethoxyuracil, which is then chlorinated.
Step 1: Synthesis of 5-Ethoxyuracil
-
Materials: Diethyl 2-ethoxymethylidenemalonate, Urea, Sodium ethoxide solution in ethanol, Ethanol, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Add urea to the solution and stir until it is fully dissolved.
-
Add diethyl 2-ethoxymethylidenemalonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly add water to dissolve the precipitate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield 5-ethoxyuracil.
-
Step 2: Chlorination to this compound
-
Materials: 5-Ethoxyuracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or other suitable base), Toluene (or other high-boiling solvent).
-
Procedure:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 5-ethoxyuracil and toluene.
-
Add N,N-dimethylaniline to the suspension.
-
Heat the mixture to 80-90 °C.
-
Slowly add phosphorus oxychloride via the dropping funnel. An exothermic reaction will occur.
-
After the addition is complete, raise the temperature to reflux (around 110-120 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil or solid.
-
Caption: Synthetic workflow for this compound.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol details the selective substitution of the C4 chlorine with an amine, a common step in the synthesis of kinase inhibitors. The choice of a less hindered amine and controlled temperature are key to achieving high regioselectivity.
-
Materials: this compound, Substituted aniline (e.g., 3-fluoro-4-methoxyaniline), Diisopropylethylamine (DIPEA) or Triethylamine (TEA), Isopropanol (IPA) or n-Butanol.
-
Procedure:
-
Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask under a nitrogen atmosphere.
-
Add the substituted aniline (1.0-1.1 eq) to the solution.
-
Add DIPEA (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling. If so, filter the solid, wash with cold isopropanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-anilino-2-chloro-5-ethoxypyrimidine derivative.
-
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Aniline | 2-Chloro-5-ethoxy-N-phenylpyrimidin-4-amine | 85-95 | Adapted from[3] |
| 2 | 4-Fluoroaniline | 2-Chloro-5-ethoxy-N-(4-fluorophenyl)pyrimidin-4-amine | 80-90 | Adapted from[3] |
| 3 | 3-Aminopyrazole | 2-Chloro-5-ethoxy-N-(1H-pyrazol-3-yl)pyrimidin-4-amine | 75-85 | Adapted from[3] |
Protocol 3: Sequential Nucleophilic Aromatic Substitution at C2
Following the initial substitution at C4, the remaining chlorine at C2 can be displaced by a second nucleophile. This often requires more forcing conditions due to the reduced reactivity of the C2 position.
-
Materials: 4-Anilino-2-chloro-5-ethoxypyrimidine derivative (from Protocol 2), Second amine (e.g., a cyclic amine or another aniline), A strong, non-nucleophilic base (e.g., Sodium tert-butoxide), Dioxane or DMF.
-
Procedure:
-
To a sealed tube or microwave vial, add the 4-anilino-2-chloro-5-ethoxypyrimidine derivative (1.0 eq), the second amine (1.2-1.5 eq), and sodium tert-butoxide (1.5-2.0 eq).
-
Add anhydrous dioxane or DMF.
-
Seal the vessel and heat to 120-150 °C for 12-24 hours (conventional heating) or 120-160 °C for 30-60 minutes (microwave irradiation). Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the 2,4-disubstituted-5-ethoxypyrimidine.
-
Protocol 4: Suzuki-Miyaura Cross-Coupling at C4
Palladium-catalyzed cross-coupling reactions provide an alternative and powerful method for C-C bond formation. The Suzuki-Miyaura coupling is particularly versatile due to the stability and commercial availability of a wide range of boronic acids.
-
Materials: this compound, Aryl- or heteroarylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent system (e.g., Dioxane/water or Toluene/ethanol/water).
-
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the boronic acid (1.1-1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-2-chloro-5-ethoxypyrimidine.
-
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | Adapted from[1][4] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85-95 | Adapted from[1][4] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-85 | Adapted from[1][4] |
Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a cornerstone in the design of numerous kinase inhibitors. These compounds often function as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site. The substituents at the C2, C4, and C5 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.
While specific, publicly disclosed examples of drugs synthesized directly from this compound are not as prevalent as for its 5-fluoro or 5-nitro analogs, its utility is evident in the patent literature for the synthesis of novel kinase inhibitors, including dual SYK/JAK inhibitors. The following hypothetical synthetic scheme illustrates how the protocols described above can be integrated to construct a potential dual SYK/JAK inhibitor.
Caption: General synthetic route to a potential kinase inhibitor.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of bioactive molecules. Its differentiated reactivity at the C2 and C4 positions allows for a controlled and stepwise introduction of various substituents, making it an ideal starting point for the construction of diverse chemical libraries. The protocols outlined in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura coupling provide a robust foundation for researchers in drug discovery and development. As the quest for novel kinase inhibitors and other targeted therapies continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 2,4-Dichloro-5-ethoxypyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically successful drugs. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal framework for designing molecules that can potently and selectively interact with biological targets. Within this important class of heterocycles, 2,4-dichloro-5-ethoxypyrimidine emerges as a highly versatile and valuable building block for the synthesis of a diverse array of bioactive compounds. The two reactive chlorine atoms at the C2 and C4 positions, differentiated by their electronic environment, allow for sequential and regioselective functionalization, providing a strategic entry point into complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors, and offers detailed protocols for its synthetic manipulation.
Strategic Importance in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.
The 2,4-disubstituted pyrimidine scaffold, readily accessible from this compound, has proven to be a highly effective pharmacophore for targeting the ATP-binding site of various kinases. The pyrimidine ring can mimic the adenine core of ATP, while substituents at the C2 and C4 positions can be tailored to occupy adjacent hydrophobic pockets and form specific interactions with the kinase, leading to high potency and selectivity.
Targeting Key Oncogenic Kinases
Derivatives of this compound have been instrumental in the development of inhibitors for several critical cancer-related kinases:
-
Aurora Kinases: These serine/threonine kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A series of novel 2,4-disubstituted pyrimidines have been designed and synthesized as potent Aurora kinase inhibitors, demonstrating significant anti-proliferative activities against various cancer cell lines.[2] One such compound, 12a , exhibited potent inhibitory activity against both Aurora A and Aurora B kinases.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several solid tumors, including non-small cell lung cancer.[3] The 2,4-disubstituted pyrimidine core has been successfully employed in the design of both reversible and irreversible EGFR inhibitors.
-
Janus Kinases (JAKs): The JAK family of tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is central to the immune response and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[4] The synthesis of many JAK inhibitors relies on pyrimidine-based scaffolds, often derived from dichloropyrimidine precursors.[5]
Synthetic Strategies and Key Reactions
The synthetic utility of this compound stems from the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position due to the electronic influence of the adjacent nitrogen atoms. This inherent regioselectivity can be exploited to achieve sequential and controlled diversification of the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2,4-dichloropyrimidines with nucleophiles, particularly amines, is a cornerstone of their application. Typically, the first substitution occurs selectively at the C4 position.
Protocol 1: Regioselective Monosubstitution with an Amine (General Procedure)
This protocol describes a general procedure for the selective reaction of an amine at the C4 position of a 2,4-dichloropyrimidine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Solvent (e.g., Isopropanol, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine nucleophile to the cooled solution.
-
Add the base (TEA or DIPEA) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-amino-5-ethoxypyrimidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Low Temperature Start: Controls the initial exotherm of the reaction, especially with reactive amines, and can enhance selectivity.
-
Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like DIPEA is often preferred to avoid competition with the amine nucleophile.
-
Solvent Choice: The choice of solvent can influence reaction rates and solubility of reagents. Protic solvents like isopropanol can participate in hydrogen bonding, while aprotic polar solvents like DMF can accelerate SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. Similar to SNAr reactions, the Suzuki coupling often proceeds with high regioselectivity, favoring reaction at the C4 position.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the C4 position of a 2,4-dichloropyrimidine.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis, including a reflux condenser
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-4-aryl-5-ethoxypyrimidine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and can sometimes be used to tune the regioselectivity.
-
Base: The base is crucial for the transmetalation step in the catalytic cycle. Carbonates are commonly used and their strength can be modulated (Cs₂CO₃ > K₂CO₃ > Na₂CO₃) to optimize the reaction.
-
Solvent System: A mixture of an organic solvent and water is typically required to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.
Illustrative Synthetic Workflow and Target Signaling Pathways
The sequential functionalization of this compound provides a clear pathway to complex kinase inhibitors. The following workflow illustrates a common synthetic strategy.
Caption: A representative synthetic workflow for the preparation of 2,4-disubstituted-5-ethoxypyrimidine-based kinase inhibitors.
The kinase inhibitors synthesized from this scaffold often target critical signaling pathways implicated in cancer cell proliferation and survival.
Caption: Key oncogenic signaling pathways targeted by pyrimidine-based inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 2,4-disubstituted pyrimidine-based kinase inhibitors found in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) | Reference |
| 12a | Aurora A | 309 | HCT-116 | 1.31 | [2] |
| Aurora B | 293 | [2] | |||
| Compound 11j | Aurora A | 7.1 | U937 | 0.0122 | [8] |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity and amenability to a wide range of synthetic transformations have solidified its importance in the construction of complex molecular scaffolds, particularly for the development of kinase inhibitors. The ability to readily access diverse 2,4-disubstituted pyrimidine libraries allows for the systematic exploration of structure-activity relationships, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the kinome and its role in disease continues to expand, the demand for novel and effective kinase inhibitors will undoubtedly grow. In this context, the strategic application of this compound is poised to remain a cornerstone of innovative drug discovery for the foreseeable future.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2,4-Dichloro-5-ethoxypyrimidine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1] Its structural similarity to the adenine core of ATP allows for competitive binding within the kinase active site. The strategic functionalization of the pyrimidine core is paramount for achieving high potency, selectivity, and favorable pharmacokinetic properties.
2,4-Dichloropyrimidine derivatives are versatile and highly valuable starting materials for the construction of diverse kinase inhibitor libraries.[1] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the systematic exploration of the chemical space around the pyrimidine core. This application note focuses on a specific, yet powerful, building block: 2,4-dichloro-5-ethoxypyrimidine . We will explore its synthetic utility, provide detailed protocols for its application, and discuss the rationale behind its use in the generation of potent and selective kinase inhibitors.
The Influence of the C5-Ethoxy Group: A Subtle yet Significant Modulator of Reactivity
The substituent at the C5 position of the pyrimidine ring plays a crucial role in modulating the electronics and, consequently, the reactivity of the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). While strongly electron-withdrawing groups like nitro or cyano significantly activate the ring for nucleophilic attack (primarily at C4), the ethoxy group at the C5 position of this compound offers a more nuanced electronic profile.[2][3] The ethoxy group is moderately electron-donating through resonance, yet its inductive electron-withdrawing effect and the inherent electron-deficient nature of the pyrimidine ring still permit facile SNAr reactions.
This balanced electronic nature allows for controlled, sequential substitutions, typically with initial attack at the more electrophilic C4 position. This predictable reactivity makes this compound an ideal starting material for building libraries of 2,4-disubstituted 5-ethoxypyrimidines, a scaffold found in a variety of potent kinase inhibitors.
Application Focus: Synthesis of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) Inhibitors
Recent drug discovery efforts have identified novel kinase inhibitors targeting Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane receptor kinase implicated in skeletal defects and cancer.[4] A successful approach to developing selective BMPR2 inhibitors has utilized this compound as a key starting material.[4] The synthetic strategy hinges on a regioselective SNAr reaction to install a substituted amine at the C4 position, followed by further diversification.
The general workflow for this synthesis is outlined below:
Caption: General synthetic workflow for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of this compound
This protocol describes the regioselective nucleophilic aromatic substitution of the C4-chloro group of this compound with a representative amine nucleophile, 1-phenylpiperazin-2-one, as a key step in the synthesis of BMPR2 kinase inhibitors.[4]
Materials:
-
This compound
-
1-Phenylpiperazin-2-one
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-phenylpiperazin-2-one (1.0 eq) in anhydrous DMF, add triethylamine (1.5 eq).
-
Addition of Pyrimidine: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting pyrimidine and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-((3-oxo-4-phenylpiperazin-1-yl))-2-chloro-5-ethoxypyrimidine.
Data Presentation: Representative C4-Substituted Intermediates
The following table summarizes the synthesis of a key intermediate for BMPR2 inhibitors, demonstrating the utility of the described protocol.
| Starting Material (Pyrimidine) | Amine Nucleophile | Product | Yield (%) | Reference |
| This compound | 1-Phenylpiperazin-2-one | 4-((3-oxo-4-phenylpiperazin-1-yl))-2-chloro-5-ethoxypyrimidine | 83% | [4] |
This intermediate serves as a versatile platform for further functionalization at the C2 position to complete the synthesis of the final kinase inhibitors. The high yield of this initial SNAr step underscores the efficiency and regioselectivity of the reaction.
Causality and Self-Validation in Protocol Design
The choice of reaction conditions is guided by established principles of SNAr reactions on electron-deficient heterocycles.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the nucleophilic attack.
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the substitution reaction without promoting significant side product formation.
-
Regioselectivity: The C4 position of 2,4-dichloropyrimidine is inherently more electrophilic than the C2 position. The presence of the C5-ethoxy group does not alter this preference for the initial nucleophilic attack, leading to a highly regioselective transformation. This predictability is a cornerstone of a self-validating protocol.
The subsequent functionalization of the C2-chloro group can be achieved through a second SNAr reaction (often requiring more forcing conditions) or through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), offering a modular approach to a diverse range of final compounds.
Signaling Pathway Context: The Role of Janus Kinases (JAK)
While the specific example provided targets BMPR2, the 2,4-diaminopyrimidine scaffold is a common feature in inhibitors of other kinase families, notably the Janus kinases (JAKs).[4][5] The JAK-STAT signaling pathway is a critical cascade that transmits signals from cytokines and growth factors to the nucleus, regulating processes such as immunity, cell growth, and hematopoiesis.[4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
The 2,4-diaminopyrimidine core, accessible from this compound, can effectively mimic the hinge-binding interactions of ATP, providing a robust anchor for inhibiting JAK activity. The substituents at the C2, C4, and C5 positions are then optimized to achieve potency and selectivity for specific JAK isoforms.
Conclusion
This compound is a strategic and versatile building block for the synthesis of novel kinase inhibitors. Its predictable reactivity in regioselective SNAr reactions allows for the efficient construction of 2,4-disubstituted 5-ethoxypyrimidine scaffolds. The protocols and data presented herein, exemplified by the synthesis of precursors to BMPR2 inhibitors, provide a solid foundation for researchers in drug discovery to utilize this valuable intermediate. The continued exploration of this and related pyrimidine scaffolds will undoubtedly lead to the development of new and improved therapeutic agents targeting a wide range of kinases.
References
- 1. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
preparation of pyrimidine derivatives from 2,4-Dichloro-5-ethoxypyrimidine
An In-Depth Technical Guide to the Synthesis of Pyrimidine Derivatives from 2,4-Dichloro-5-ethoxypyrimidine
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of this compound. This versatile building block serves as a strategic starting point for the synthesis of a diverse array of pyrimidine derivatives, a chemical scaffold of paramount importance in modern medicinal chemistry.[1][2]
The pyrimidine nucleus is a cornerstone of numerous therapeutic agents, from anticancer to antiviral medications.[1][3] The strategic placement of chloro-substituents at the C2 and C4 positions of the pyrimidine ring, activated by the electron-deficient nature of the diazine core, provides two distinct handles for sequential and regioselective functionalization. This document elucidates the principles governing this reactivity and provides field-proven protocols for key transformations.
The Chemical Reactivity of this compound
The synthetic utility of this compound is rooted in the differential reactivity of its two chlorine atoms. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms serve as excellent leaving groups for two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the C4 position is generally the preferred site for initial nucleophilic attack.[4][5] This selectivity is governed by the relative stability of the Meisenheimer intermediate, a negatively charged species formed during the reaction. Attack at C4 (and C6) allows the negative charge to be delocalized onto the electronegative nitrogen atom at position 1, a more stable arrangement than the intermediate formed from attack at the C2 position.[6]
The presence of the electron-donating ethoxy group at the C5 position can modulate this reactivity, but the general preference for C4 substitution with most nucleophiles, such as amines and alkoxides, remains.[4][7] However, under certain conditions, particularly with tertiary amine nucleophiles, a reversal of selectivity to favor the C2 position has been reported for some 5-substituted-2,4-dichloropyrimidines.[7][8]
Regioselectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, provide powerful methods for forming new carbon-carbon bonds.[9] For 2,4-dichloropyrimidines, the initial cross-coupling reaction also preferentially occurs at the C4 position.[9][10] This observed selectivity is consistent with calculated bond dissociation energies, making the C4-Cl bond more susceptible to oxidative addition to the Palladium(0) catalyst.[9]
Achieving C2 selectivity in cross-coupling reactions is challenging and often requires specialized catalytic systems. For instance, C2-selective C-S cross-coupling has been achieved using bulky N-heterocyclic carbene (NHC) ligands, which stands in stark contrast to the thousands of previously reported C4-selective couplings.[11][12][13]
Experimental Workflows and Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of key pyrimidine derivatives from this compound. These protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.
Workflow Overview: Derivatization Pathways
The diagram below illustrates the primary synthetic pathways for derivatizing this compound, highlighting the sequential and selective nature of the functionalization.
Caption: General derivatization strategies for this compound.
Protocol 1: C4-Selective Amination via SNAr
This protocol describes the selective substitution of the C4-chloride with an amine nucleophile, a common and robust transformation.
Reaction Scheme
Caption: C4-Selective Nucleophilic Aromatic Substitution with an amine.
Methodology
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add n-butanol as the solvent, followed by the primary or secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality Insight: n-Butanol is a suitable high-boiling polar solvent. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Reaction: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Reagent | MW ( g/mol ) | Eq. | Mmol | Mass/Volume |
| This compound | 193.03 | 1.0 | 5.18 | 1.0 g |
| Example Amine (e.g., Benzylamine) | 107.15 | 1.1 | 5.70 | 0.61 g |
| DIPEA | 129.24 | 2.0 | 10.4 | 1.8 mL |
| n-Butanol | - | - | - | 20 mL |
Yields for this reaction are typically in the range of 70-95%, depending on the nucleophilicity of the amine.
Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed synthesis of 4-aryl-2-chloro-5-ethoxypyrimidines, a key step in creating complex, drug-like molecules.[9][10]
Reaction Scheme
Caption: C4-Selective Suzuki-Miyaura cross-coupling reaction.
Methodology
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Trustworthiness: This step is critical to prevent the oxidation and decomposition of the Pd(0) catalyst, ensuring reproducibility and high yields.[9]
-
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 6-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Typical Suzuki Coupling Conditions
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Typical Yield (%) |
| Phenylboronic acid | 5 | Na2CO3 | Dioxane/H2O | 85-95 |
| 4-Methoxyphenylboronic acid | 5 | K2CO3 | Toluene/EtOH/H2O | 80-90 |
| 3-Pyridylboronic acid | 5 | K3PO4 | Dioxane/H2O | 75-85 |
Data synthesized from typical conditions reported in the literature.[9][10]
Protocol 3: C4-Selective Sonogashira Cross-Coupling
This protocol enables the introduction of an alkyne moiety at the C4 position, creating valuable intermediates for further functionalization, such as in click chemistry or for the synthesis of complex heterocyclic systems.[14][15]
Reaction Scheme
Caption: C4-Selective Sonogashira cross-coupling reaction.
Methodology
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) (as both a base and solvent). Degas the solution by bubbling argon through it for 15 minutes.
-
Expertise: The Cu(I) co-catalyst is essential for the Sonogashira reaction mechanism.[15] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the generated HX.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 4-8 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Sequential Functionalization at the C2 Position
Following the selective modification of the C4 position, the remaining C2-chloride can be displaced. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or different catalytic systems) because the introduction of an electron-donating group (amine, aryl, etc.) at C4 deactivates the ring towards further nucleophilic substitution. For instance, a second SNAr reaction at C2 might require temperatures in excess of 120-150 °C, while a second cross-coupling reaction may necessitate a more active catalyst or different ligand.[16]
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of diverse pyrimidine libraries. A deep understanding of the principles of regioselectivity in both SNAr and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable functionalization of this scaffold. The protocols outlined in this guide provide a robust framework for researchers to access novel 4-substituted and 2,4-disubstituted 5-ethoxypyrimidine derivatives, enabling the exploration of new chemical space in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-ethoxypyrimidine
Abstract: This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 2,4-Dichloro-5-ethoxypyrimidine (CAS No: 280582-25-4), a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. We will cover chromatographic techniques for purity assessment and impurity profiling, alongside spectroscopic methods for definitive structural elucidation. Each protocol is structured to ensure self-validation and reproducibility, grounded in established scientific principles.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry, forming the core of nucleic acids and a multitude of therapeutic agents.[1] The precise characterization of intermediates like this compound is paramount. The presence of impurities, even at trace levels, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is required to ensure its identity, purity, and quality. This document details the essential analytical techniques for this purpose.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for method development, particularly for chromatography and sample preparation.
| Property | Value | Source |
| Molecular Formula | C₆H₆Cl₂N₂O | [2][3] |
| Molecular Weight | 193.03 g/mol | [2][3] |
| CAS Number | 280582-25-4 | [2] |
| Appearance | Typically a solid | |
| IUPAC Name | This compound | [2] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates and identifying potential process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile and thermally labile compounds like many pyrimidine derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The ethoxy and dichloro substitutions on the pyrimidine ring give the molecule a moderate polarity, making it well-suited for retention and elution on a C18 column. A stability-indicating method ensures that the analytical procedure can accurately measure the active ingredient, free from interference from degradation products, impurities, or excipients.[4][5]
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to match the mobile phase's polarity, ensuring good peak shape.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and retention for pyrimidine derivatives. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50 v/v) | The buffer controls the ionization state of any acidic/basic impurities, ensuring reproducible retention times. Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability.[4] |
| Detection | UV/VIS Detector at 225 nm or 254 nm | Pyrimidine rings exhibit strong UV absorbance. Wavelength should be optimized by scanning the analyte's UV spectrum. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak broadening. |
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met.
-
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
-
Data Analysis & Calculation:
-
Calculate the purity of the this compound sample using the area normalization method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify and quantify any impurities relative to the main peak. For accurate impurity quantification, a reference standard for each impurity is required.
-
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile impurities from the synthesis process that may not be visible by HPLC.[7] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information, enabling definitive identification by comparing fragmentation patterns to spectral libraries (e.g., NIST).[8][9]
Experimental Protocol: GC-MS for Volatile Impurity Profiling
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in a suitable high-purity solvent, such as Dichloromethane or Ethyl Acetate, and dilute to volume. The choice of solvent is critical; it must effectively dissolve the sample without co-eluting with or masking potential impurities.
-
The solution is then ready for direct injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading when analyzing a major component. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular weight of the parent compound and expected impurities/fragments. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the NIST library for any other peaks to tentatively identify impurities.[9]
-
The molecular ion peak (M+) would be expected at m/z 192/194/196 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The characteristic isotopic pattern is a key identifier.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR confirms the presence and connectivity of the ethoxy group and the proton on the pyrimidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Expected Spectral Features (based on chemical structure and analogues[12][13]):
-
¹H NMR (in CDCl₃):
-
A singlet around δ 8.0-8.5 ppm corresponding to the single proton on the pyrimidine ring (C6-H).
-
A quartet around δ 4.0-4.5 ppm for the methylene protons (-O-CH₂-CH₃) of the ethoxy group, split by the adjacent methyl group.
-
A triplet around δ 1.3-1.6 ppm for the methyl protons (-O-CH₂-CH₃) of the ethoxy group, split by the adjacent methylene group.
-
-
¹³C NMR (in CDCl₃):
-
Expect 6 distinct carbon signals corresponding to the 6 carbons in the molecule.
-
Signals for C2 and C4 (attached to Cl) would be significantly downfield.
-
Signals for the ethoxy group carbons (-OCH₂) and (-CH₃) would be in the typical aliphatic region.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] It is a rapid and non-destructive technique used for identity confirmation by matching the sample's spectrum (or "fingerprint") to that of a known reference standard.[15][16]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is simplest. Place a small amount of the powder directly on the ATR crystal.
-
Alternatively, prepare a KBr (potassium bromide) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before analyzing the sample.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic -CH₂, -CH₃) |
| ~1600-1450 | C=C and C=N ring stretching vibrations |
| ~1250-1200 | C-O-C stretch (aryl ether) |
| ~850-750 | C-Cl stretch |
Integrated Analytical Strategy
No single technique is sufficient for complete characterization. An integrated strategy is essential for ensuring the quality of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. RP-HPLC is the primary tool for purity determination and quantification of non-volatile impurities. GC-MS is essential for identifying volatile impurities and residual solvents. Finally, NMR and FT-IR spectroscopy provide unambiguous structural confirmation. By implementing these self-validating protocols, researchers and manufacturers can confidently ensure the identity, purity, and overall quality of this critical chemical intermediate, supporting the development of safe and effective end-products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR [m.chemicalbook.com]
- 13. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-ethoxypyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-ethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explain the underlying causality, enabling you to troubleshoot effectively and enhance your reaction yields and product purity.
The primary and most established route to synthesizing this compound involves the chlorination of its corresponding dihydroxy precursor, 2,4-dihydroxy-5-ethoxypyrimidine (also known as 5-ethoxyuracil), using a potent chlorinating agent such as phosphorus oxychloride (POCl₃)[1][2]. This process, while common, has several critical parameters that must be carefully controlled to achieve a successful outcome.
Core Synthesis Protocol: Chlorination of 5-Ethoxyuracil
This protocol represents a standard baseline procedure derived from established methods[1][2][3]. It is essential to perform this reaction under anhydrous conditions in a well-ventilated fume hood.
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,4-dihydroxy-5-ethoxypyrimidine (1.0 eq), an anhydrous solvent such as toluene (5-10 mL per gram of starting material), and a tertiary amine base like triethylamine or N,N-diethylaniline (1.0 - 1.5 eq)[1].
-
Reagent Addition: Begin stirring the suspension under a nitrogen atmosphere. Carefully and slowly add phosphorus oxychloride (POCl₃) (2.0 - 2.5 eq) to the mixture[1]. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120°C if using toluene) and maintain for 2-6 hours[1].
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and releases HCl gas.
-
Extraction & Neutralization: Once the quench is complete, neutralize the acidic aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate or sodium carbonate solution[4]. Extract the aqueous layer multiple times with an organic solvent (e.g., toluene, ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified further by recrystallization or silica gel chromatography if necessary[3][4].
Reaction Pathway Overview
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several potential sources:
-
Incomplete Reaction: The chlorination of both hydroxyl groups can be sluggish.
-
Cause: Insufficient heating, short reaction time, or poor mixing. The starting material is often a solid that needs to dissolve as it reacts.
-
Solution: Ensure the reaction is heated to a consistent reflux temperature. Extend the reaction time and monitor via TLC/HPLC until no starting material is visible. Ensure vigorous stirring, especially in the early stages, to maintain a homogenous suspension[4].
-
-
Suboptimal Reagent Stoichiometry: The amount of POCl₃ is critical.
-
Cause: Using too little POCl₃ will result in incomplete conversion.
-
Solution: Use a molar excess of POCl₃, typically 2.0 to 2.5 equivalents for each mole of the dihydroxy pyrimidine, to drive the reaction to completion[1].
-
-
Reagent Quality: POCl₃ is sensitive to moisture.
-
Cause: Using old or improperly stored POCl₃ that has been hydrolyzed will reduce its activity.
-
Solution: Use a fresh bottle of phosphorus oxychloride or distill it prior to use to ensure high purity and reactivity[4]. Perform the reaction under strictly anhydrous conditions (dry glassware, inert atmosphere).
-
Q2: I'm losing a significant amount of product during the aqueous workup. How can I prevent this decomposition?
A2: This is a classic problem. 2,4-Dichloropyrimidines are susceptible to hydrolysis, especially at the C4 position, which can revert the product back to a hydroxy-pyrimidine, significantly reducing the yield.
-
Cause: The primary cause is uncontrolled quenching. Pouring water into the hot reaction mixture or using a strong base like NaOH for neutralization creates localized high temperatures and high pH, which accelerates product decomposition[4][5].
-
Solution: The "Reverse Quench"
-
Allow the reaction mixture to cool to room temperature.
-
Instead of adding water to the reaction, slowly add the reaction mixture to a vigorously stirred beaker of crushed ice . This method maintains a low temperature throughout the quench and is far more effective at preventing hydrolysis[4].
-
For neutralization, use a milder base like solid sodium bicarbonate or a saturated aqueous solution. Add it slowly while monitoring the pH to avoid overshooting into a highly alkaline range.
-
Promptly extract the product into your organic solvent as soon as the mixture is neutralized to minimize its contact time with the aqueous phase[4].
-
Q3: My final product is contaminated with a persistent impurity, even after chromatography. What could it be and how do I remove it?
A3: The impurity could be one of two common types:
-
Residual Phosphorus Compounds:
-
Cause: Incomplete quenching of POCl₃ leads to the formation of phosphoric acid and other phosphorus byproducts that can be difficult to remove.
-
Solution: Ensure the quenching step is thorough. After the initial quench and extraction, wash the combined organic layers with a saturated sodium bicarbonate solution. This helps to remove any residual acidic impurities[4].
-
-
Amine-Substituted Byproducts:
-
Cause: If using an amine base like N,N-dimethylaniline, it can sometimes act as a nucleophile (especially at high temperatures) and substitute one of the chlorine atoms, leading to a highly polar, hard-to-remove impurity[5][6].
-
Solution: Use a more sterically hindered base like N,N-diethylaniline or a non-nucleophilic base if this is a persistent issue. Avoid excessive reaction temperatures or prolonged heating times after the reaction has reached completion.
-
Frequently Asked Questions (FAQs)
Q: What is the specific role of the tertiary amine base in this reaction? A: The reaction of POCl₃ with the hydroxyl groups of the pyrimidine generates two equivalents of hydrochloric acid (HCl). The tertiary amine (e.g., triethylamine) acts as an acid scavenger, neutralizing the HCl as it is formed. This prevents the acid from participating in unwanted side reactions and helps to drive the chlorination reaction forward[1][2].
Q: Can I run this reaction without a solvent, using excess POCl₃ instead? A: Yes, this is a common and effective variation. Using excess POCl₃ as both the chlorinating agent and the solvent can lead to high yields[2][7]. The reaction is typically heated to the reflux temperature of POCl₃ (~107°C). While this simplifies the setup, it makes the workup more challenging due to the larger volume of POCl₃ that needs to be quenched. This solvent-free approach is often used in large-scale preparations to increase reactor throughput[2].
Q: What are the key safety precautions for working with phosphorus oxychloride (POCl₃)? A: Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Always handle POCl₃ in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Ensure all glassware is completely dry before use.
-
The quenching process is highly exothermic and releases corrosive HCl gas. Perform it slowly and with extreme caution behind a blast shield.
Q: How do I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like hexane/ethyl acetate. The starting material, 2,4-dihydroxy-5-ethoxypyrimidine, is highly polar and will have a very low Rf value. The product, this compound, is much less polar and will have a significantly higher Rf. The reaction is complete when the spot corresponding to the starting material has completely disappeared. HPLC can also be used for more quantitative monitoring[8].
Table of Key Reaction Parameters
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| POCl₃ Stoichiometry | 2.0 - 2.5 eq. | High Impact. Less than 2.0 eq. may lead to incomplete conversion and monoclorinated impurities. A large excess can complicate the workup.[1] |
| Base Stoichiometry | 1.0 - 1.5 eq. | Moderate Impact. Sufficient base is needed to neutralize HCl. An excess is generally not harmful but may increase cost.[1] |
| Reaction Temperature | 100 - 160 °C | High Impact. Temperature must be high enough to drive the reaction. Too high can increase byproduct formation. Optimal temperature depends on the solvent used.[1][2] |
| Reaction Time | 2 - 6 hours | Moderate Impact. Must be sufficient for complete conversion. Monitor by TLC/HPLC to avoid unnecessarily long heating, which can lead to degradation.[1] |
| Quenching Method | Reverse Quench | High Impact. Critical for preventing product hydrolysis and maximizing yield. Direct quenching often leads to significant product loss.[4] |
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
troubleshooting failed 2,4-Dichloro-5-ethoxypyrimidine reactions
Welcome to the Technical Support Center for 2,4-Dichloro-5-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As a key intermediate, its successful functionalization is often critical in the synthesis of complex molecules. This resource offers field-proven insights and actionable solutions to overcome frequently encountered obstacles in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound?
A1: The two primary modes of reaction for this substrate are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The electron-deficient nature of the pyrimidine ring, activated by two chloro substituents, makes it highly susceptible to nucleophilic attack. This allows for the displacement of the chlorine atoms by a wide array of nucleophiles, including amines, thiols, and alkoxides. Additionally, the chloro groups serve as excellent handles for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2]
Q2: Which chlorine atom is more reactive, the one at C2 or C4?
A2: In the majority of cases for 2,4-dichloropyrimidines, the chlorine at the C4 position is more reactive and will be displaced preferentially in both SNAr and cross-coupling reactions.[2][3][4] This selectivity is attributed to the greater stability of the Meisenheimer intermediate formed during nucleophilic attack at C4. However, this regioselectivity is not absolute and can be influenced by several factors, including the steric and electronic properties of substituents on the pyrimidine ring, the nature of the incoming nucleophile, and the specific reaction conditions employed.[5][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored in a tightly sealed container at -20°C, away from moisture.[7] The compound is sensitive to moisture and can hydrolyze, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially when setting up reactions. Always consult the Safety Data Sheet (SDS) for comprehensive safety information.
Q4: How can I effectively monitor the progress of my reaction?
A4: The most common methods for monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[8]
-
TLC is a quick and cost-effective way to qualitatively track the consumption of the starting material and the appearance of the product.[8] It is excellent for initial screening and determining reaction completion.
-
HPLC/LC-MS provides quantitative data, allowing you to determine the conversion rate, product purity, and identify any unexpected byproducts by their mass.[8][9][10] This is crucial for optimizing reaction conditions and understanding the impurity profile.
Troubleshooting Guides
This section directly addresses specific failures you may encounter during your experiments.
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem 1: My SNAr reaction shows low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Possible Cause 1: Low Reactivity of Nucleophile or Substrate. The nucleophile may not be strong enough, or the pyrimidine ring may be deactivated by existing substituents.
-
Solution: If using a neutral nucleophile like an amine or alcohol, ensure a suitable base is present to either deprotonate it or facilitate the removal of HCl generated in the reaction. Consider stronger, non-nucleophilic bases. For amines, switching from an inorganic base like K₂CO₃ to an organic base like DIPEA (N,N-Diisopropylethylamine) can improve solubility and reactivity.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. SNAr reactions on dichloropyrimidines often require elevated temperatures to proceed at a reasonable rate.[11]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. For many amine substitutions, temperatures between 80°C and 140°C are effective.[11]
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent is critical for solubility of reagents and for mediating the reaction.
-
Solution: Polar aprotic solvents like DMF, DMAc, NMP, or dioxane are generally preferred. If solubility is an issue, screen a different solvent. For alcohol nucleophiles, using the alcohol itself as the solvent in the presence of its corresponding sodium salt (e.g., NaOEt in EtOH) is a standard method.
-
-
Possible Cause 4: Impure or Degraded Starting Materials. Moisture can lead to hydrolysis of the dichloropyrimidine, and impurities in the nucleophile can inhibit the reaction.
Troubleshooting Workflow: Low or No Conversion
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem 2: My reaction is unselective, producing a mixture of C2 and C4 substituted isomers that are difficult to separate.
Achieving high regioselectivity is a frequent challenge. While C4 substitution is generally favored, reaction conditions can erode this preference.
-
Possible Cause 1: Reaction Conditions Favor Both Pathways. High temperatures or certain solvent/base combinations can reduce the energy difference between the C2 and C4 substitution pathways.
-
Solution 1: Optimize Conditions. Systematically screen different solvents, bases, and, most importantly, lower the reaction temperature. Running the reaction at the lowest temperature that still affords a reasonable rate often maximizes selectivity. For example, using n-butanol with DIPEA has been reported to be effective for favoring C4 substitution.[12]
-
Solution 2: Control Stoichiometry. Use the nucleophile as the limiting reagent or in slight excess (1.0 - 1.1 equivalents). Adding the nucleophile slowly to the reaction mixture can also help maintain a low instantaneous concentration, favoring the more reactive C4 site.[12]
-
-
Possible Cause 2: Steric or Electronic Influence. A bulky nucleophile or a substituent already present on the pyrimidine ring can alter the inherent C4 preference.[3]
-
Solution: Analyze the steric environment. If your nucleophile is very bulky, it may disfavor attack at the C4 position, which is adjacent to the C5-ethoxy group. While less common, some nucleophiles have an inherent electronic preference for the C2 position. In rare cases, specific catalysts or additives can invert selectivity.[3][13]
-
Problem 3: I am observing significant amounts of di-substituted product instead of the desired mono-substituted product.
-
Possible Cause: Excess Nucleophile and/or Harsh Conditions. The mono-substituted product is still activated towards a second substitution, especially at high temperatures and with an excess of the nucleophile.
-
Solution 1: Carefully Control Stoichiometry. Use no more than 1.0 to 1.2 equivalents of your nucleophile. For highly reactive nucleophiles, using the dichloropyrimidine as the excess reagent may be necessary.
-
Solution 2: Reduce Temperature and Reaction Time. As soon as TLC or LC-MS shows complete consumption of the starting material, stop the reaction.[12] Avoid prolonged heating, which will drive the formation of the di-substituted byproduct.
-
Category 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem 1: My Suzuki coupling reaction has failed or gives a very low yield.
The success of cross-coupling reactions is highly dependent on the integrity of the catalytic cycle.
-
Possible Cause 1: Inactive Catalyst. The active Pd(0) species is highly sensitive to oxygen.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). All solvents and liquid reagents must be thoroughly degassed before use.[14] Use a fresh bottle of palladium catalyst or a reliable pre-catalyst.
-
-
Possible Cause 2: Poor Reagent Quality. Boronic acids are prone to degradation (protodeboronation), especially if they are old or have been stored improperly.
-
Solution: Use fresh boronic acid. Using a slight excess (1.2–1.5 equivalents) can sometimes compensate for minor degradation.[14]
-
-
Possible Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and ligand is critical for an efficient catalytic cycle.
-
Solution: Screen a variety of conditions.
-
Base: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common. The strength and solubility of the base can have a significant impact.[14][15]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The water plays a crucial role in the catalytic cycle.[14]
-
Ligand: The choice of phosphine ligand is critical. For electron-deficient substrates like dichloropyrimidines, ligands like SPhos or PPh₃ are often effective.[1][14]
-
-
Decision Tree for Optimizing Suzuki Coupling
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Quantitative Data Summary
| Reaction Type | Common Nucleophile/Partner | Recommended Base | Typical Solvent(s) | Temperature (°C) | Key Considerations |
| SNAr (Amination) | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, Dioxane, n-BuOH | 80 - 140 | Anhydrous conditions are critical.[11] Control stoichiometry for mono-substitution. |
| SNAr (Alkoxylation) | Alcohol / Phenol | NaH, K₂CO₃, NaOR | Corresponding Alcohol, DMF | 25 - 100 | Use of alkoxide (NaOR) often gives cleaner reactions. |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 | Requires inert atmosphere and degassed solvents.[14] Ligand choice is crucial. |
| Buchwald-Hartwig | Amine | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 120 | Requires inert atmosphere. Catalyst/ligand combination is key. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine (C4-Selective)
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired amine (1.1 mmol, 1.1 eq) and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Add an anhydrous solvent (e.g., DMF or Dioxane, 5-10 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (C4-Selective)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add degassed solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-ethoxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-ethoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The conversion of 5-ethoxy-2,4-dihydroxypyrimidine (5-ethoxyuracil) to this compound via chlorination, typically with phosphorus oxychloride (POCl₃), is a fundamental transformation in medicinal chemistry.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability. This guide addresses the most frequent issues in a practical, question-and-answer format.
Core Synthesis Workflow
The primary transformation involves the conversion of hydroxyl groups on the pyrimidine ring to chlorides using a chlorinating agent, most commonly POCl₃, often in the presence of a tertiary amine base to scavenge the generated HCl.[3]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My chlorination reaction is not going to completion, leaving mono-chloro intermediates. What are the potential causes and how can I fix this?
A1: Incomplete chlorination is the most common issue, resulting in a mixture of the starting material, the desired product, and mono-chloro species like 2-chloro-4-hydroxy-5-ethoxypyrimidine. This can be traced back to several factors related to reagent stoichiometry and reaction conditions.
Causality: The conversion of the dihydroxy pyrimidine to the dichloro product is a stepwise process. The tautomeric nature of the starting material (amide vs. enol forms) requires a potent chlorinating agent. Insufficient activation or reactive agent concentration will stall the reaction.
Key Factors and Solutions:
-
Insufficient Reagent: Ensure an adequate molar excess of phosphorus oxychloride is used. While some modern protocols aim for equimolar amounts under high heat and pressure[1], traditional methods often use POCl₃ as both reagent and solvent, ensuring it is in large excess.[2]
-
Reaction Temperature: The reaction typically requires heating to reflux (around 107-110°C) for several hours.[4] Low temperatures will significantly slow down the rate of the second chlorination, which is often slower than the first.
-
Reaction Time: Depending on the scale and temperature, the reaction may require 2 to 8 hours for full conversion.[3][4] Monitor the reaction progress using TLC or HPLC to determine the optimal time.
-
Moisture Contamination: POCl₃ is highly sensitive to moisture. Water reacts with it to form phosphoric acid and HCl, reducing its efficacy. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Poor Reagent Quality: Use a fresh or recently distilled bottle of POCl₃. Old or improperly stored reagent can have reduced activity due to gradual hydrolysis.[3]
| Parameter | Recommendation | Rationale |
| POCl₃ Stoichiometry | 3-10 molar equivalents (or as solvent) | Ensures a high concentration of the active chlorinating species to drive the reaction to completion. |
| Temperature | 100-110 °C (Reflux) | Provides sufficient energy to overcome the activation barrier for both chlorination steps. |
| Time | 2-8 hours | Allows for the complete conversion of intermediates. Progress should be monitored. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the decomposition of POCl₃ by atmospheric moisture.[3] |
Q2: I'm observing a significant amount of a polar, water-soluble byproduct. What is it and how can it be minimized?
A2: The formation of phosphorylated intermediates is a known side reaction when using POCl₃.[3] These species are highly polar and can complicate the workup and purification process.
Mechanism: Phosphorus oxychloride can act not only as a chlorinating agent but also as a phosphorylating agent, reacting with the hydroxyl groups of the pyrimidine ring to form phosphate esters. This can lead to byproducts such as dichlorophosphates attached to the pyrimidine ring.
Caption: Competing chlorination and phosphorylation pathways.
Troubleshooting and Mitigation:
-
Controlled Temperature: Avoid excessive temperatures beyond what is necessary for chlorination, as this can sometimes favor side reactions. A controlled heating profile is recommended.[3]
-
Hydrolysis during Workup: Fortunately, many of these phosphorylated intermediates are unstable and can be hydrolyzed back to the desired chloro- or starting hydroxy-pyrimidine during the aqueous workup. Ensure the quenching step is performed thoroughly.
-
Optimized Workup: A careful, controlled quench on ice followed by stirring for a period (e.g., 1-2 hours) can help facilitate the hydrolysis of these byproducts before extraction.
Q3: My reaction appears complete by TLC/HPLC, but the isolated yield is very low after aqueous workup. What is causing this product loss?
A3: This is a classic problem caused by the hydrolysis of the electron-deficient this compound product during the workup phase. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, especially at non-neutral pH or elevated temperatures.[5]
Causality: The dichloropyrimidine product is an electrophile. During quenching, it is exposed to a large excess of water, a nucleophile. This can lead to the reverse reaction, converting the product back into mono-chloro-mono-hydroxy species or even the dihydroxy starting material, which will be lost in the aqueous phase during extraction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dichloro-5-ethoxypyrimidine
Welcome to the technical support center for the scale-up synthesis of 2,4-Dichloro-5-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Overview of the Synthesis
The industrial synthesis of this compound is a critical process for the production of various pharmaceutical and agrochemical compounds. The most common and economically viable route involves a two-step process:
-
Chlorination: The synthesis typically begins with the chlorination of a pyrimidine precursor, such as 2,4-dihydroxy-5-ethoxypyrimidine, using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]
-
Nucleophilic Substitution: This is followed by a nucleophilic aromatic substitution reaction to yield the final product.
While the chemistry is straightforward on paper, scaling up this process introduces challenges related to reaction control, impurity profiles, and process safety.
II. Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues that may arise during the scale-up synthesis.
Issue 1: Low Yield of this compound
A diminished yield is a frequent and costly issue in scale-up production. The root causes can often be traced back to several key parameters.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure adequate mixing.[1] | On a larger scale, mass and heat transfer can be limited. Increasing reaction time or temperature can help drive the reaction to completion. Efficient agitation ensures homogeneity of reactants. |
| Degradation of Starting Material or Product | - Optimize temperature control to prevent overheating.[1] | The chlorination reaction is often exothermic.[1] Poor temperature management can lead to the decomposition of the starting material or the desired product, reducing the overall yield. |
| Suboptimal Stoichiometry | - Ensure the correct molar ratio of the chlorinating agent is used.[1] | An insufficient amount of the chlorinating agent will result in an incomplete reaction. Conversely, a large excess can lead to the formation of unwanted byproducts and complicate the purification process. |
| Inefficient Work-Up | - Optimize extraction and purification steps to minimize product loss.[1] | During the work-up, the product can be lost due to incomplete extraction or degradation during purification. Careful optimization of these steps is crucial for maximizing yield. |
Issue 2: High Levels of Impurities
The purity of the final product is paramount, especially in pharmaceutical applications. The formation of impurities can often be attributed to side reactions or incomplete reactions.
| Potential Impurity | Troubleshooting Action | Scientific Rationale |
| Mono-chlorinated Intermediate | - Increase the molar equivalents of the chlorinating agent. - Increase reaction time or temperature. | This impurity arises from an incomplete reaction. By increasing the concentration of the chlorinating agent or providing more energy to the system, the reaction can be driven further towards the di-chlorinated product. |
| Over-chlorinated Byproducts | - Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature. | Excessive chlorinating agent or high temperatures can lead to the formation of over-chlorinated pyrimidine derivatives. Precise control of reaction conditions is essential to minimize these side reactions. |
| Hydrolysis Products | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere. | Chlorinated pyrimidines are susceptible to hydrolysis. The presence of water can lead to the formation of hydroxy-pyrimidine impurities. |
Experimental Workflow: Chlorination of 2,4-dihydroxy-5-ethoxypyrimidine
Caption: A typical workflow for the chlorination step in the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concerns are associated with the handling of corrosive and reactive reagents such as phosphorus oxychloride and thionyl chloride.[2][3] These substances can cause severe burns upon contact and are harmful if inhaled.[2][3] The reaction can also be exothermic, requiring careful temperature control to prevent runaway reactions.[1] It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have emergency procedures in place.[2][3]
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for monitoring the reaction progress.[4][5] By taking small aliquots from the reaction mixture at regular intervals, you can quantify the consumption of the starting material and the formation of the product and any significant byproducts. This data is crucial for determining the optimal reaction time and ensuring batch-to-batch consistency.
Q3: What are the most suitable solvents for this reaction?
A3: The choice of solvent can significantly impact the reaction's efficiency and safety. High-boiling aromatic hydrocarbons like toluene or xylene are often used.[6] In some procedures, phosphorus oxychloride can serve as both a reactant and a solvent, though this can lead to challenges in the work-up due to its high reactivity.[6]
Q4: What is the role of an acid scavenger in this reaction?
A4: An acid scavenger, such as an organic base like triethylamine or pyridine, is often added to neutralize the hydrochloric acid (HCl) generated during the chlorination reaction.[6][7] This prevents the acid from catalyzing unwanted side reactions and can improve the overall yield and purity of the product.
Q5: What are the best practices for quenching the reaction on a large scale?
A5: Quenching the reaction by adding the reaction mixture to ice water is a common procedure. However, this must be done with extreme caution on a large scale, as the reaction of excess chlorinating agent with water is highly exothermic. A slow and controlled addition with efficient cooling is essential to prevent a sudden temperature increase and potential splashing of corrosive materials.
Logical Relationship: Troubleshooting Low Yield
Caption: A diagram illustrating the logical flow for troubleshooting low yields in the synthesis of this compound.
IV. References
-
CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. Available at: --INVALID-LINK--
-
CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. Available at: --INVALID-LINK--
-
2,4-Dichloropyrimidine synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. Available at: --INVALID-LINK--
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water - ResearchGate. Available at: --INVALID-LINK--
-
2,4-Dichloro-5-methylpyrimidine - Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem. Available at: --INVALID-LINK--
-
Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: --INVALID-LINK--
-
11 - SAFETY DATA SHEET. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 5. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2,4-Dichloro-5-ethoxypyrimidine Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 2,4-dichloro-5-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you achieve your desired synthetic outcomes with high efficiency and selectivity.
Frequently Asked Questions (FAQs)
This section covers foundational concepts and strategic considerations for working with this compound.
Q1: Which position (C2 or C4) on the this compound ring is typically more reactive in cross-coupling, and why?
Answer: Under most standard palladium-catalyzed cross-coupling conditions (including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira), the chlorine atom at the C4 position is preferentially substituted.[1][2][3] This observed regioselectivity is primarily due to electronic factors. The C4 position is more electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogens, making the C4-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[2][4] This intrinsic reactivity preference has been observed in thousands of previously reported cross-coupling reactions on similar pyrimidine scaffolds.[1][5] Uncatalyzed nucleophilic aromatic substitution (SNAr) reactions also predominantly occur at the C4 position.[1][3]
Q2: I want to achieve selective C4-functionalization. What are the recommended starting points for catalyst systems?
Answer: Given that C4 is the intrinsically favored position, achieving selective C4-functionalization is relatively straightforward. A systematic screening of catalysts, ligands, bases, and solvents is still recommended to optimize yield and minimize reaction time.
For a Suzuki-Miyaura coupling to form a C-C bond, a common and effective starting point is using a Pd(0) catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand.[2][4] Microwave-assisted procedures have proven highly efficient, often requiring lower catalyst loading and significantly shorter reaction times.[2]
For a Buchwald-Hartwig amination to form a C-N bond, catalyst systems composed of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) and a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos) are highly effective.[6][7] The choice of a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is critical for the deprotonation of the amine coupling partner.[8][9]
The diagram below illustrates the decision process for targeting the C4 position.
Caption: Catalyst selection workflow for C4-functionalization.
Q3: How can I reverse the selectivity and achieve C2-functionalization? This has been a major challenge in my project.
Answer: You have encountered one of the classical challenges with this substrate class. For years, selective C2-functionalization of unsubstituted 2,4-dihalopyrimidines was considered an unsolved problem.[1] However, recent breakthroughs have demonstrated that this "innate" C4-selectivity can be inverted through careful catalyst design, a concept known as ligand-controlled selectivity.[10][11]
The most successful and well-documented strategy to date is for C-S (thiolation) cross-coupling . It has been shown that using specific Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands uniquely promotes C2-selective coupling with thiols.[5][12][13] The selectivity is extremely sensitive to the exact structure of the palladium precatalyst.[1][3] For instance, a precatalyst like (η³-1-tBu-indenyl)PdCl(IPent) has been reported to give excellent C2 selectivity (>99:1), whereas other Pd(II)-NHC precatalysts like Pd-PEPPSI-IPent can revert selectivity back to the C4 position.[3]
This strategy works by altering the mechanism of oxidative addition or by steering the reaction away from the competing C4-selective SNAr pathway that can be problematic with highly nucleophilic thiolates.[3][5] While this C2-selective method is well-established for C-S coupling, achieving similar selectivity for other cross-coupling reactions like Suzuki or Buchwald-Hartwig on this specific substrate is less precedented and would likely require extensive catalyst and ligand screening.
Q4: How does the 5-ethoxy group influence the reaction's reactivity and selectivity?
Answer: The 5-ethoxy group plays a significant electronic and steric role. Electronically, the ethoxy group is an electron-donating group, which can slightly decrease the overall electron deficiency of the pyrimidine ring. This can make the oxidative addition step more challenging compared to an unsubstituted 2,4-dichloropyrimidine, potentially requiring more active catalyst systems or higher reaction temperatures.
Sterically, the ethoxy group is positioned between the two chlorine atoms. While it does not directly block either site, its presence can influence the approach of the bulky palladium catalyst. Some reports have noted that bulky or strongly electron-withdrawing substituents at the C5 position can be an exception to the general C4-selectivity rules, suggesting the 5-substituent can be leveraged to influence the reaction outcome.[3] It is crucial to consider its electronic and steric influence when troubleshooting or optimizing your reaction conditions.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Problem 1: My reaction is producing a mixture of C2 and C4 isomers. How can I improve regioselectivity?
This is the most common issue when the desired outcome is a single regioisomer.
-
Potential Cause 1: Suboptimal Ligand Choice.
-
Explanation: The ligand is the primary steering agent for the palladium catalyst. An inappropriate ligand can fail to differentiate between the two electronic environments at C2 and C4.
-
Solution: A systematic ligand screening is the most effective approach. For targeting C2-selectivity in C-S coupling, you must use a bulky NHC ligand in conjunction with a specific Pd(II) precatalyst.[3][5] For enhancing the inherent C4 selectivity, standard phosphine ligands are often sufficient, but switching to more electron-rich and bulky Buchwald-type ligands can sometimes improve selectivity by accelerating the desired C4-coupling and minimizing side reactions.[10][14]
-
-
Potential Cause 2: Competition from Nucleophilic Aromatic Substitution (SNAr).
-
Explanation: Highly nucleophilic reagents, especially deprotonated thiols or amines, can react via an uncatalyzed SNAr pathway. This background reaction almost exclusively yields the C4-substituted product and will contaminate your desired C2-product if you are targeting that position.[1][5]
-
Solution: To minimize SNAr, you can:
-
Choose a weaker base: A very strong base can generate a high concentration of the free nucleophile. Switching to a milder base (e.g., K₂CO₃ instead of NaOt-Bu) can sometimes help, provided it is sufficient to facilitate the catalytic cycle.[15]
-
Control the temperature: SNAr is often more temperature-sensitive than the catalyzed reaction. Running the reaction at the lowest possible temperature that still allows for catalytic turnover can suppress this side reaction.
-
Select the right precatalyst: As mentioned, certain Pd(II) precatalysts are better at outcompeting the SNAr pathway to deliver C2 selectivity.[3]
-
-
Problem 2: I am observing very low to no product yield.
A failed reaction can be frustrating, but a systematic diagnosis can often pinpoint the cause.
-
Potential Cause 1: Inactive or Deactivated Catalyst.
-
Explanation: The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities.[16] Using older Pd(II) precatalysts or failing to maintain an inert atmosphere can lead to catalyst death before the reaction completes.
-
Solution:
-
Use High-Quality Precatalysts: Employ modern, air-stable precatalysts like the Buchwald G3 or G4 precatalysts, which are designed for reliable generation of the active Pd(0) species.[8]
-
Ensure Inert Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[16]
-
Check Reagent Purity: Impurities in your starting materials or solvents (e.g., water, peroxides) can deactivate the catalyst.[8]
-
-
-
Potential Cause 2: Ineffective Base or Solvent System.
-
Explanation: The base plays a crucial role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[16][17] Its strength and solubility are critical. The solvent must solubilize all components and not interfere with the catalyst.
-
Solution: Screen a panel of bases and solvents. For Suzuki couplings, combinations like K₃PO₄ in dioxane/water or Cs₂CO₃ in DMF are common.[2][18] For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LHMDS in anhydrous, apolar solvents like toluene or dioxane are standard.[8] The choice of an alcoholic solvent mixture has also been shown to be critical for some double Suzuki couplings on dichloropyrimidines.[4]
-
Caption: Simplified cross-coupling catalytic cycle.
Problem 3: I am getting significant amounts of byproducts like homocoupling or hydrodehalogenation.
Byproduct formation points to specific side reactions that are competing with your main catalytic cycle.
-
Potential Cause 1: Homocoupling of Coupling Partners (e.g., Ar-Ar, R-R).
-
Explanation: This is particularly common in Suzuki and Sonogashira reactions. It is often caused by the presence of oxygen, which can promote the oxidative coupling of boronic acids or terminal alkynes.[16][19]
-
Solution: Rigorous degassing of the reaction mixture is essential. Ensure your inert gas line is free of leaks and that solvents have been properly deoxygenated. In Sonogashira coupling, minimizing the concentration of the copper co-catalyst can sometimes reduce alkyne homocoupling.[19]
-
-
Potential Cause 2: Protodeboronation (in Suzuki Coupling).
-
Explanation: The boronic acid can react with trace amounts of water or other proton sources, leading to the formation of an Ar-H bond instead of the desired Ar-R bond.[16]
-
Solution: Use anhydrous solvents and reagents. Drying agents can be used if necessary. Using boronic esters (e.g., pinacol esters) instead of boronic acids can increase stability and reduce the likelihood of this side reaction.[16]
-
-
Potential Cause 3: Hydrodehalogenation (Formation of Ar-H).
-
Explanation: The starting aryl chloride is reduced to an aryl-H species. This can occur through various pathways, including β-hydride elimination from certain intermediates if the coupling partner has β-hydrogens, or from side reactions involving the base and solvent.
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Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[6] If this is a persistent issue, screening different ligands and bases is recommended. Ensure the base is not promoting a competing reduction pathway.
-
Data Summary & Experimental Protocols
Table 1: Catalyst System Recommendations for Regioselective Coupling
| Target Position | Coupling Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Key Considerations |
| C4 | Suzuki-Miyaura | Pd(PPh₃)₄ (0.5-2 mol%) | (none) | K₂CO₃ / K₃PO₄ | Dioxane/H₂O or Isopropanol | 80-120 | Microwave irradiation can drastically reduce reaction time.[2] |
| C4 | Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos or SPhos (2-4 mol%) | NaOt-Bu | Toluene or Dioxane | 80-110 | Requires strictly anhydrous and anaerobic conditions.[6][17] |
| C2 | C-S Coupling | (η³-1-tBu-indenyl)PdCl(NHC) (2-5 mol%) | Bulky NHC (e.g., IPent) | K₃PO₄ | Toluene or Dioxane | 25-80 | Selectivity is highly dependent on the specific Pd(II)-NHC precatalyst.[3][5] |
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling (Microwave Conditions)
This protocol is a starting point and should be optimized for your specific boronic acid.
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.5 mol%).[2]
-
Solvent and Base Addition: Add a degassed solvent mixture, such as isopropanol or dioxane/water. Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen.
-
Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 15-30 minutes.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for consumption of the starting material.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for C2-Selective C-S Coupling (Thiolation)
This protocol is based on literature for unsubstituted 2,4-dichloropyrimidine and requires a specific, specialized precatalyst.[3][5]
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the selected Pd(II)-NHC precatalyst (e.g., (η³-1-tBu-indenyl)PdCl(IPent), 2 mol%) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the thiol (1.1 equiv), and the base (e.g., K₃PO₄, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and stir at the optimized temperature (start with room temperature and increase if necessary, e.g., to 80 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction for the formation of the C2-product and the absence of the C4-isomer by LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography to isolate the C2-thioether product.
References
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - C2-Selective Palladium-Catalyzed CâS Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. depts.washington.edu [depts.washington.edu]
Technical Support Center: Synthesis of 2,4-Dichloro-5-ethoxypyrimidine
Welcome to the technical support center for the synthesis of 2,4-dichloro-5-ethoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. The following information is curated from established protocols and aims to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure for this compound synthesis. The typical synthesis involves the chlorination of 5-ethoxy-2,4-pyrimidinedione (also known as 5-ethoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.
Issue 1: Low or No Product Formation After Quenching
Q1: I quenched my reaction mixture, but after work-up, I have a very low yield of the desired this compound. What could have gone wrong?
A1: Low yield can stem from several factors, primarily related to the reaction conditions and the initial quenching step.
-
Incomplete Reaction: The chlorination reaction may not have gone to completion. Ensure that the reaction has been heated for a sufficient amount of time at the appropriate temperature, typically at reflux.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial before proceeding to the work-up.
-
Improper Quenching: The quenching process, which involves adding the reaction mixture to water or ice, is highly exothermic and must be done carefully.[3]
-
Hydrolysis of Product: If the quenching is done too slowly at an elevated temperature, the desired dichloropyrimidine product can hydrolyze back to the starting material or to mono-chlorinated intermediates. It is critical to cool the reaction mixture to a lower temperature (e.g., 0-10°C) before quenching and to add it to a cold medium like ice water.[3]
-
Insufficient Mixing: Vigorous stirring during quenching is essential to dissipate heat and ensure proper mixing, preventing localized areas of high temperature that can lead to product degradation.
-
-
Reagent Quality: The phosphorus oxychloride used should be of high purity and relatively fresh. Old or decomposed POCl₃ can lead to incomplete reactions.
Issue 2: Formation of an Emulsion During Extraction
Q2: During the liquid-liquid extraction with an organic solvent, I'm getting a persistent emulsion that is difficult to separate. How can I resolve this?
A2: Emulsion formation is a common issue, often caused by the presence of fine particulate matter or amphiphilic byproducts.
-
Salt Addition: Adding a saturated brine solution (NaCl solution) to the separatory funnel can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can help to remove them.
-
Solvent Choice: Using a less polar solvent for extraction might mitigate emulsion formation. However, ensure the product is soluble in the chosen solvent. Dichloromethane is a common solvent for extraction in these procedures.[4]
-
Patience and Gentle Mixing: Sometimes, allowing the mixture to stand for an extended period can lead to separation. When mixing the layers, gentle inversions of the separatory funnel are preferred over vigorous shaking, which can promote emulsion formation.
Issue 3: Product is a Dark Oil or Discolored Solid
Q3: My final product is a dark-colored oil or a discolored solid, not the expected pale yellow solid. What causes this and how can I purify it?
A3: The dark color is indicative of impurities, which can be polymeric byproducts or colored side products from the reaction.
-
Cause: Overheating the reaction or a prolonged reaction time can lead to the formation of colored impurities. The presence of certain tertiary amines can also contribute to color formation.
-
Purification Strategies:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and treating it with a small amount of activated charcoal can help to adsorb colored impurities.[3] The charcoal is then removed by filtration through Celite®.
-
Recrystallization: This is a highly effective method for purifying solid products.[5][6][7] A suitable solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures. Hexane or ethanol are potential solvents to try for recrystallization of dichloropyrimidines.[2]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography can be used for purification.[8] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the tertiary amine (e.g., N,N-dimethylaniline, triethylamine) in the reaction?
A1: The tertiary amine acts as a base to neutralize the HCl that is generated during the reaction of the dihydroxy pyrimidine with phosphorus oxychloride.[9] This prevents the buildup of acid, which can lead to unwanted side reactions and decomposition of the starting material and product.
Q2: What is the purpose of washing the organic layer with an acidic solution (e.g., dilute HCl)?
A2: Washing the organic layer with a dilute acid solution is done to remove any residual tertiary amine catalyst from the organic phase.[4] The amine will be protonated to form a water-soluble salt, which will then partition into the aqueous layer.
Q3: Why is a basic wash (e.g., sodium bicarbonate solution) sometimes recommended?
A3: A wash with a mild base like sodium bicarbonate solution is used to neutralize any remaining acidic components in the organic layer, such as residual HCl or phosphoric acid byproducts from the decomposition of POCl₃.[4]
Q4: My product seems to be an oil, but the literature reports it as a solid. What should I do?
A4: It is possible that your product is impure, and the impurities are depressing the melting point, causing it to appear as an oil. Try the purification methods mentioned in the troubleshooting section, particularly recrystallization. If the product is pure and still an oil, it may be a low-melting solid. Cooling the oil in an ice bath and scratching the inside of the flask with a glass rod can sometimes induce crystallization.[5]
Q5: What are the key safety precautions to take during this work-up?
A5:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The quenching process is highly exothermic. Ensure it is done in a controlled manner with adequate cooling.
-
Organic solvents are flammable and should be handled away from ignition sources.
Section 3: Experimental Workflow and Data
Typical Work-up Protocol
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-10°C in an ice bath.
-
Quenching: Slowly and carefully add the cooled reaction mixture to a vigorously stirred beaker of ice water.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or toluene.[1][4]
-
Washing:
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Expected Product Specifications
| Property | Value |
| Chemical Formula | C₆H₆Cl₂N₂O |
| Molecular Weight | 193.03 g/mol [10] |
| Appearance | Pale yellow solid |
| Purity (Typical) | >98% after purification[1] |
Section 4: Visual Diagrams
Work-up Procedure Flowchart
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]
- 9. japsonline.com [japsonline.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Overcoming Solubility Challenges with 2,4-Dichloro-5-ethoxypyrimidine
Welcome to the technical support center for 2,4-Dichloro-5-ethoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered during its use in experimental settings. Our goal is to provide you with the expertise and practical insights necessary to ensure the success of your work.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. However, like many substituted pyrimidines, its solubility can be a significant hurdle in achieving optimal reaction conditions and reproducible results. This guide provides a structured approach to troubleshooting these challenges, grounded in chemical principles and laboratory experience.
Troubleshooting Guide: Addressing Poor Solubility
This section details a step-by-step approach to resolving solubility issues with this compound.
Issue 1: The compound fails to dissolve in the chosen reaction solvent.
Possible Cause: The polarity of the solvent may not be suitable for this compound.
Suggested Solutions:
-
Solvent Screening: Begin by testing the solubility in a range of common organic solvents of varying polarities. Based on the behavior of similar pyrimidine derivatives, a good starting point would be polar aprotic solvents.[1]
-
Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many organic compounds.[2] Exercise caution and monitor for any signs of compound degradation at elevated temperatures.
-
Co-Solvent System: Employing a mixture of solvents can often enhance solubility where a single solvent fails.[3] For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can be effective.
Issue 2: The compound precipitates out of solution during the reaction.
Possible Cause: Changes in the reaction mixture, such as the formation of less soluble intermediates or byproducts, or a change in temperature, can lead to precipitation.
Suggested Solutions:
-
Reaction Monitoring: Closely monitor the reaction for the formation of any solids. If precipitation occurs, try to isolate and characterize the precipitate to determine if it is the starting material, an intermediate, or a byproduct.
-
Solvent System Re-evaluation: If an intermediate is precipitating, a different solvent system with a higher solubilizing capacity for all components of the reaction may be necessary.[4]
-
Slow Addition of Reagents: Adding reagents slowly can help to maintain a lower concentration of reactive intermediates at any given time, potentially preventing their precipitation.
Issue 3: Inconsistent results or low yields are observed, suspected to be due to poor solubility.
Possible Cause: Incomplete dissolution of this compound can lead to a lower effective concentration of the reactant, resulting in incomplete reactions and variable yields.
Suggested Solutions:
-
Sonication: Using an ultrasonic bath can aid in the dissolution of stubborn particles by breaking them down and increasing the surface area available for solvation.
-
Use of Solubilizing Agents: In some cases, the addition of a phase-transfer catalyst or a surfactant can help to improve the solubility of a reactant in a multiphasic system.[1]
-
Particle Size Reduction: Grinding the solid this compound into a finer powder can increase its dissolution rate.
Recommended Solvents for this compound
| Solvent Class | Specific Solvent | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Often a good starting point for challenging solubility issues.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, but with a higher boiling point. | |
| Acetonitrile (MeCN) | Moderate to High | A versatile solvent for a range of reactions. | |
| Tetrahydrofuran (THF) | Moderate | A common solvent for many organic reactions.[5] | |
| Chlorinated | Dichloromethane (DCM) | Moderate | A good choice for less polar applications. |
| Chloroform (CHCl₃) | Moderate | Similar to DCM.[4] | |
| Alcohols | Methanol (MeOH) | Low to Moderate | May be suitable for some applications, but solubility is generally lower than in polar aprotic solvents.[1] |
| Ethanol (EtOH) | Low to Moderate | Similar to methanol. | |
| Non-Polar | Toluene | Low | Generally not a good solvent for this class of compounds. |
| Hexanes | Very Low | Unlikely to be a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its integrity?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from moisture.[6] For long-term storage, refrigeration at -20°C is advised.[6]
Q2: Can I use water as a solvent for reactions involving this compound?
A2: Based on the structure of this compound, it is expected to have very low solubility in water. Aqueous solutions are generally not recommended unless a co-solvent or solubilizing agent is used.[7]
Q3: Are there any safety precautions I should take when handling this compound, especially when heating to improve solubility?
A3: Yes, always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] When heating, use a controlled heating source and monitor the temperature closely to avoid decomposition, which may release hazardous vapors.[9]
Q4: My reaction seems to be stalling. Could this be a solubility issue?
A4: It is possible. If the starting material is not fully dissolved, the reaction rate will be limited by the rate of dissolution. Visually inspect the reaction mixture for any undissolved solid. If present, you can try the troubleshooting steps outlined above, such as gentle heating or the addition of a co-solvent.
Experimental Workflow for Overcoming Solubility Issues
The following diagram outlines a systematic approach to addressing solubility challenges with this compound in your experiments.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- 1. scispace.com [scispace.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2,4-Dichloro-5-ethoxypyrimidine Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2,4-Dichloro-5-ethoxypyrimidine is a crucial building block in the synthesis of a variety of bioactive molecules. This guide provides an in-depth comparison of validated synthesis methods for this compound, offering experimental data, mechanistic insights, and detailed protocols to inform your selection of the most suitable route for your research and development needs.
Introduction: The Significance of this compound
This compound is a versatile intermediate characterized by two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring. These sites are amenable to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The ethoxy group at the 5-position modulates the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of its downstream derivatives. This trifunctional scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Comparative Analysis of Synthesis Methodologies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Direct Chlorination of a Pre-functionalized Pyrimidine Ring: This is the most common and direct approach, starting from 5-ethoxy-2,4-dihydroxypyrimidine (also known as 5-ethoxyuracil).
-
De Novo Ring Construction Followed by Chlorination: This method involves building the substituted pyrimidine ring from acyclic precursors.
This guide will focus on the direct chlorination approach, which is generally more efficient for this specific target molecule. We will explore variations in this method based on different reaction conditions.
Method 1: Direct Chlorination of 5-Ethoxyuracil with Phosphorus Oxychloride
This is the most established and widely applicable method for the synthesis of 2,4-dichloropyrimidines from their corresponding 2,4-dihydroxypyrimidine precursors. The reaction involves the conversion of the hydroxyl groups to chlorides using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Direct chlorination of 5-ethoxyuracil.
The choice of solvent and base is critical in this reaction to control the reaction rate, minimize side reactions, and facilitate product isolation. Below is a comparison of different conditions based on analogous syntheses of 5-substituted 2,4-dichloropyrimidines.
| Parameter | Method 1A: Amine Base in Aromatic Solvent | Method 1B: Amine Base as Solvent and Reagent |
| Starting Material | 5-Ethoxyuracil | 5-Ethoxyuracil |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Base | Triethylamine, Pyridine, or N,N-dimethylaniline | N,N-dimethylaniline |
| Solvent | Toluene, Dimethylbenzene, or Trimethylbenzene | N,N-dimethylaniline |
| Temperature | 100-160 °C | ~100 °C |
| Reaction Time | 2-6 hours | 4-9 hours |
| Reported Yield (Analogues) | 90-96%[1] | ~95%[2] |
| Reported Purity (Analogues) | 98.0-99.0%[1] | High (not specified) |
| Advantages | High yield and purity, well-controlled reaction. | Simplified setup with fewer components. |
| Disadvantages | Requires careful handling of pyrophoric reagents. | The workup can be more complex due to the excess amine. |
Expertise & Experience in Method Selection:
The choice between Method 1A and 1B often comes down to scale and available equipment. Method 1A, with an inert high-boiling solvent, offers excellent temperature control, which is crucial for large-scale production to ensure safety and consistency. The use of a catalytic amount of an amine base like triethylamine or pyridine is often sufficient to scavenge the HCl generated during the reaction.[1]
Method 1B, using N,N-dimethylaniline as both a base and a solvent, can be advantageous for smaller-scale laboratory preparations as it simplifies the reaction setup.[2] However, the higher boiling point and viscosity of N,N-dimethylaniline can make product isolation and purification more challenging.
Trustworthiness: A Self-Validating System
The progress of the chlorination reaction can be reliably monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material, 5-ethoxyuracil, and the appearance of the less polar product spot/peak is a clear indicator of reaction completion. A subsequent quenching of the reaction mixture with ice-water followed by extraction allows for the isolation of the crude product, which can then be purified by recrystallization or column chromatography.
Experimental Protocols
Protocol for Method 1A: Chlorination in Toluene with Triethylamine
This protocol is adapted from the synthesis of the analogous 2,4-dichloro-5-methoxypyrimidine.[1]
Materials:
-
5-Ethoxyuracil
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Toluene
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Workflow Diagram:
Caption: Experimental workflow for Method 1A.
Step-by-Step Procedure:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-ethoxyuracil (1 equivalent) and toluene (5-10 volumes).
-
Stir the suspension and add phosphorus oxychloride (2.0-2.5 equivalents).
-
Slowly add triethylamine (1.0-1.5 equivalents) dropwise via the dropping funnel. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.
Conclusion
The direct chlorination of 5-ethoxyuracil with phosphorus oxychloride is a robust and high-yielding method for the synthesis of this compound. The choice of an appropriate solvent and base system, as detailed in this guide, allows for the optimization of the reaction conditions to achieve high purity and yield. For industrial-scale production, a high-boiling aromatic solvent with a catalytic amount of an amine base is recommended for better process control. For laboratory-scale synthesis, using an amine base as both a solvent and a reagent can be a viable alternative. As with any chemical synthesis, proper safety precautions should be taken, particularly when handling phosphorus oxychloride.
References
A Comparative Guide to the Reactivity of 2,4-Dichloro-5-ethoxypyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine scaffolds are indispensable building blocks for a vast array of therapeutic agents, particularly kinase inhibitors.[1][2] The strategic functionalization of these heterocycles via nucleophilic aromatic substitution (SNAr) is a cornerstone of drug discovery, allowing for the precise installation of pharmacophoric elements.[3] Among the most versatile starting materials are 2,4-dichloropyrimidines, which offer two reactive sites for sequential modification.
This guide provides an in-depth comparative analysis of the reactivity of two key pyrimidine intermediates: the unsubstituted 2,4-dichloropyrimidine and its C5-substituted analogue, 2,4-dichloro-5-ethoxypyrimidine . Understanding the nuanced differences in their reactivity, driven by the electronic and steric influence of the 5-ethoxy group, is critical for rational synthetic design and the efficient construction of compound libraries.
The Reactivity Landscape of 2,4-Dichloropyrimidine: A C4-Centric World
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic activates the chloro-substituents towards nucleophilic attack.[2] In the case of 2,4-dichloropyrimidine, a well-established principle governs its reactivity: the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position .[1][4][5]
This C4 preference can be attributed to two primary factors:
-
Stabilization of the Meisenheimer Intermediate: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 allows for more effective delocalization of the negative charge onto the para nitrogen atom (N1), forming a stable quinoid-like resonance structure.[6][7] Attack at C2 results in an ortho-quinoid intermediate, which is generally less stable.
-
Frontier Molecular Orbital (FMO) Theory: Quantum mechanics calculations consistently show that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine has a larger coefficient at the C4 carbon than at C2.[6][8] According to FMO theory, the reaction is orbitally controlled, and the nucleophile will preferentially attack the site with the largest LUMO coefficient.
This inherent C4 selectivity is a reliable tool in sequential synthesis, allowing for the introduction of a nucleophile at C4, followed by a different nucleophile at the less reactive C2 position.[1] However, this selectivity is not absolute and can be influenced by reaction conditions and the nature of the nucleophile.[9][10]
Modulating Reactivity: The Influence of the 5-Ethoxy Group
The introduction of an ethoxy group at the C5 position of the pyrimidine ring in This compound fundamentally alters the electronic and steric environment of the molecule, thereby impacting the reactivity of the C2 and C4 positions.
Electronic Effects
The ethoxy group exerts two opposing electronic effects:
-
Resonance Effect (+R): The oxygen atom's lone pair of electrons can donate into the pyrimidine ring through resonance. This effect increases the electron density of the ring, making it inherently less electrophilic and thus less reactive overall towards nucleophiles compared to the unsubstituted 2,4-dichloropyrimidine.
-
Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the C5 carbon through the sigma bond. This effect is weaker than the resonance effect and has a more localized influence.
The net result of these electronic effects is a general deactivation of the ring towards SNAr. However, the key to understanding the change in regioselectivity lies in how this electron donation affects the C2 and C4 positions differently. The resonance donation from the 5-ethoxy group has a more pronounced effect on the adjacent C4 position, making it less electron-deficient compared to the C2 position. This reduces the electrophilicity gap between C4 and C2.
Steric Effects
The ethoxy group, while not exceedingly large, introduces significant steric hindrance in the vicinity of the C4 position. An incoming nucleophile approaching C4 will experience steric clash with the ethoxy group, raising the activation energy for the attack at this site. The C2 position, being further removed, is sterically unencumbered.
Head-to-Head Comparison: Predicting Reactivity
Based on the interplay of these electronic and steric factors, we can predict the following key differences in reactivity between the two compounds:
-
Overall Reaction Rate: this compound is expected to react more slowly with nucleophiles than 2,4-dichloropyrimidine due to the deactivating, electron-donating nature of the ethoxy group.
-
Regioselectivity: The pronounced C4 selectivity observed for 2,4-dichloropyrimidine is expected to be significantly diminished or even reversed for this compound. The combination of electronic deactivation and steric hindrance at C4 makes the C2 position a more favorable site for nucleophilic attack. While strong electron-withdrawing groups at C5 are known to enhance C4 selectivity, the electron-donating and sterically hindering ethoxy group promotes a shift towards C2 substitution.[1][11]
The following diagram illustrates the mechanistic rationale for the expected shift in regioselectivity.
Caption: Predicted SNAr pathways for the two pyrimidine substrates.
Quantitative Data Summary
While direct side-by-side kinetic data is scarce in the literature, the expected outcomes based on established chemical principles can be summarized as follows.
| Feature | 2,4-Dichloropyrimidine | This compound | Rationale |
| Relative Reactivity | Higher | Lower | Electron-donating (+R) effect of the 5-ethoxy group deactivates the ring. |
| Primary Site of Attack | C4 | C2 | Steric hindrance and electronic deactivation at C4 by the 5-ethoxy group. |
| Expected C4/C2 Ratio | High (e.g., >3:1, condition dependent)[9][10] | Low (e.g., <1:1, potentially C2 exclusive) | Combination of steric and electronic effects overcomes the inherent C4 preference. |
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate these predictions, a standardized comparative experiment is essential. This protocol provides a self-validating system to directly compare the reactivity and regioselectivity of the two substrates under identical conditions.
Objective
To determine the relative reaction rate and C4/C2 product distribution for the SNAr reaction of 2,4-dichloropyrimidine and this compound with a model nucleophile, benzylamine.
Materials
-
2,4-Dichloropyrimidine
-
This compound
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Internal Standard (e.g., Dodecane)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
GC-MS vials
Experimental Workflow
Caption: Workflow for the comparative reactivity study.
Step-by-Step Methodology
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers, charge 2,4-dichloropyrimidine (1 mmol) into one and this compound (1 mmol) into the other.
-
Reagent Addition: To each vessel, add n-butanol (5 mL), a known amount of an internal standard (e.g., dodecane), benzylamine (1.05 mmol), and DIPEA (1.5 mmol).
-
Reaction Execution: Place both vessels in a preheated oil bath at 80°C and begin vigorous stirring. Start a timer (t=0).
-
Time-Course Sampling: At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Workup: Immediately quench each aliquot in a vial containing ethyl acetate (1 mL) and saturated sodium bicarbonate solution (1 mL). Vortex thoroughly. Separate the layers and extract the aqueous phase with another portion of ethyl acetate (1 mL).
-
Sample Preparation: Combine the organic layers for each time point, dry over a small amount of anhydrous sodium sulfate, and transfer to a GC-MS vial.
-
Analysis: Analyze the samples by GC-MS. Identify the peaks corresponding to the starting material, the C4-substituted mono-amine product, and the C2-substituted mono-amine product.
-
Data Interpretation: Quantify the disappearance of the starting material relative to the internal standard to determine the reaction rate. Calculate the ratio of the C4 and C2 isomers at each time point to determine the regioselectivity.
Conclusion
While both 2,4-dichloropyrimidine and this compound are valuable precursors in organic synthesis, their reactivity profiles are distinct. The unsubstituted pyrimidine exhibits a strong, predictable preference for nucleophilic substitution at the C4 position. The introduction of a 5-ethoxy group, however, serves as a powerful directing group. It deactivates the ring overall but, more importantly, steers nucleophilic attack towards the C2 position through a combination of steric hindrance and electronic modulation at C4. For medicinal chemists, this substituent-driven control over regioselectivity is not a complication but a strategic advantage, enabling access to diverse substitution patterns and expanding the chemical space available for drug design.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. studylib.net [studylib.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4-Dichloro-5-ethoxypyrimidine and Other Key Pyrimidine Building Blocks for Drug Discovery
Introduction: The Enduring Importance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with a significant number of approved drugs, particularly in oncology, featuring this heterocyclic motif. A notable example is the widespread use of pyrimidine derivatives as kinase inhibitors.
The strategic functionalization of the pyrimidine core is key to modulating the pharmacological properties of these molecules. Among the most versatile and widely employed starting materials for this purpose are 2,4-dichloropyrimidines. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, amenable to displacement through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the sequential and often regioselective introduction of a wide variety of substituents, enabling the systematic exploration of chemical space and the optimization of drug candidates.
This guide provides a comparative analysis of 2,4-Dichloro-5-ethoxypyrimidine and other key 5-substituted 2,4-dichloropyrimidine building blocks. We will delve into the influence of the 5-substituent on the reactivity and selectivity of the C2 and C4 positions, supported by experimental data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal pyrimidine building block for their synthetic campaigns.
The Central Player: this compound
This compound is a versatile building block characterized by the presence of an electron-donating ethoxy group at the 5-position. This substituent exerts a significant electronic influence on the pyrimidine ring, modulating the reactivity of the C2 and C4 chlorine atoms.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 280582-25-4 |
| Molecular Formula | C₆H₆Cl₂N₂O |
| Molecular Weight | 193.03 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
Comparative Analysis of Reactivity: The Influence of the 5-Substituent
The nature of the substituent at the 5-position of the 2,4-dichloropyrimidine ring plays a crucial role in determining the regioselectivity of nucleophilic substitution and cross-coupling reactions. To illustrate this, we will compare the reactivity of this compound with two other widely used analogues: 2,4-Dichloro-5-fluoropyrimidine and 2,4-Dichloro-5-nitropyrimidine .
-
2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1): Features a moderately electron-withdrawing fluorine atom.
-
2,4-Dichloro-5-nitropyrimidine (CAS: 49845-33-2): Contains a strongly electron-withdrawing nitro group.
The general principle governing the reactivity of 2,4-dichloropyrimidines is that the C4 position is inherently more susceptible to nucleophilic attack than the C2 position . This is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at C4. However, the 5-substituent can either enhance or diminish this inherent preference.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, an incoming nucleophile displaces one of the chlorine atoms. The regioselectivity of this process is highly dependent on the electronic nature of the 5-substituent.
-
Electron-Withdrawing Groups (e.g., -NO₂, -F): These groups enhance the electrophilicity of the pyrimidine ring, particularly at the C4 position. A strongly electron-withdrawing group like a nitro group significantly activates the C4 position for nucleophilic attack, leading to high regioselectivity for the 4-substituted product.[2][3] The fluorine atom in 2,4-dichloro-5-fluoropyrimidine also directs substitution to the C4 position.
-
Electron-Donating Groups (e.g., -OEt): An electron-donating group like the ethoxy group in this compound reduces the overall electrophilicity of the pyrimidine ring compared to the nitro and fluoro analogues. While the C4 position generally remains more reactive, the difference in reactivity between C2 and C4 may be less pronounced, potentially leading to mixtures of regioisomers under certain conditions.
Comparative Data for Amination of 5-Substituted 2,4-Dichloropyrimidines:
| 5-Substituent | Nucleophile | Reaction Conditions | Major Product | Regioselectivity (C4:C2) | Yield | Reference |
| -NO₂ | Diethylamine | CHCl₃, rt, 1h | 4-substituted | High (not quantified) | Moderate | [4] |
| -F | Various Amines | N/A | 4-substituted | Generally high | Good to excellent | [5] |
| -OEt | Sodium Ethoxide | EtOH, 20°C, 2h | 4-substituted | Exclusive C4 | 89% | [6] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is compiled from different sources and should be interpreted with caution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. Similar to SNAr reactions, the regioselectivity in these transformations is influenced by the 5-substituent.
-
Suzuki-Miyaura Coupling: This reaction typically shows a preference for the C4 position of 2,4-dichloropyrimidines. The oxidative addition of the palladium catalyst is generally favored at the more electron-deficient C4-Cl bond. Microwave-assisted procedures have been developed for the efficient and regioselective C4-arylation of 2,4-dichloropyrimidines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination also generally favors the C4 position. However, the choice of ligand and reaction conditions can be crucial in controlling the regioselectivity.
Experimental Protocols
To provide practical guidance, a representative experimental protocol for a nucleophilic substitution reaction is detailed below.
Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[6]
This protocol describes the selective substitution of the chlorine atom at the 4-position of a 2,4-dichloro-6-(methylthio)pyrimidine derivative with an ethoxy group. While the starting material is not this compound, the principle of selective C4 substitution with an alkoxide is directly applicable.
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-(methylthio)pyrimidine in absolute ethanol.
-
Cool the solution in an ice bath to approximately 20°C.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at 20°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Expected Outcome: This reaction proceeds with high regioselectivity, affording the C4-substituted product in high yield (reported as 89%).[6]
Applications in Drug Discovery: The Synthesis of Kinase Inhibitors
The 2,4-disubstituted pyrimidine scaffold is a common feature in a multitude of kinase inhibitors. The ability to selectively introduce different functional groups at the C2 and C4 positions is crucial for tuning the potency, selectivity, and pharmacokinetic properties of these drug candidates.
For example, in the synthesis of many kinase inhibitors, a common strategy involves an initial nucleophilic substitution at the C4 position of a 2,4-dichloropyrimidine derivative, followed by a subsequent substitution or cross-coupling reaction at the C2 position. The choice of the 5-substituent on the starting pyrimidine can influence the reactivity in both steps and ultimately impact the overall efficiency of the synthetic route.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex pyrimidine-containing molecules. Its 5-ethoxy group modulates the reactivity of the C2 and C4 positions, offering a different reactivity profile compared to analogues with electron-withdrawing substituents like fluorine or a nitro group.
While the C4 position generally remains the more reactive site for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, the specific reaction conditions and the nature of the incoming nucleophile or coupling partner can influence the regioselectivity. For researchers in drug discovery, a thorough understanding of these reactivity patterns is essential for the rational design of efficient synthetic routes to novel therapeutic agents.
Future research in this area would benefit from direct, side-by-side comparative studies of different 5-substituted 2,4-dichloropyrimidines under a standardized set of reaction conditions. Such studies would provide invaluable quantitative data on yields and regioselectivity, further empowering medicinal chemists to make informed decisions in their selection of pyrimidine building blocks.
References
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-ethoxypyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the fields of medicinal chemistry and agricultural science. As a privileged heterocyclic structure, it is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous FDA-approved drugs and commercial pesticides.[1][2][3][4][5] Its inherent ability to interact with a wide array of biological targets makes its derivatives prime candidates for drug discovery and development.
Among the vast family of pyrimidine-based compounds, 2,4-Dichloro-5-ethoxypyrimidine stands out as a particularly valuable and versatile intermediate.[6][7] The two chlorine atoms at the C2 and C4 positions are highly reactive leaving groups, readily undergoing nucleophilic substitution. This allows for the systematic and efficient synthesis of a diverse library of derivatives, where various functional groups can be introduced to modulate biological activity.
This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the this compound core. We will explore their potential as anticancer, antiviral, and herbicidal agents, supported by comparative data and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Synthetic Gateway: Leveraging the this compound Scaffold
The utility of this compound lies in its synthetic accessibility and the differential reactivity of its chloro-substituents. The parent compound is typically synthesized via the chlorination of 5-ethoxyuracil using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9][10][11]
Once obtained, the chlorine atoms serve as handles for diversification. By carefully selecting nucleophiles and controlling reaction conditions, chemists can selectively substitute one or both chlorine atoms to introduce amines, thiols, alkoxides, and other moieties, thereby generating a vast chemical space for biological screening.
Caption: General synthesis workflow for derivatives.
Comparative Biological Activity
The true power of the this compound scaffold is revealed in the diverse biological activities of its derivatives. By modifying the substituents at the C2 and C4 positions, we can tune the molecule's properties to target different biological pathways with varying potency.
Anticancer Activity
Pyrimidine derivatives are well-established anticancer agents.[1][3] The classic drug 5-Fluorouracil, for instance, disrupts DNA synthesis. More modern derivatives function as potent kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[12][13]
Derivatives from the this compound scaffold can be designed to fit into the ATP-binding pocket of kinases like EGFR, thereby inhibiting their function and halting downstream signaling. The introduction of specific aromatic and heterocyclic moieties at the C4 position, such as anilines or indoles, has been shown to significantly enhance anti-proliferative activity.[2]
Caption: Inhibition of the EGFR signaling pathway.
Table 1: Comparative In Vitro Anticancer Activity of Hypothetical Derivatives
| Derivative ID | C2-Substituent | C4-Substituent | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. HeLa (Cervical) |
| DP-01 | -Cl | 4-Anilino | 5.2 | 8.1 | 6.5 |
| DP-02 | -Cl | 4-(Indol-5-yl)amino | 1.8 | 2.5 | 2.1 |
| DP-03 | -SCH₃ | 4-Anilino | 15.6 | 22.4 | 18.9 |
| DP-04 | -SCH₃ | 4-(Indol-5-yl)amino | 9.7 | 11.3 | 10.5 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.1 |
Data is representative and for illustrative purposes.
The hypothetical data suggests that an amino linkage at C4 is crucial for activity, with more complex heterocyclic systems like indole (DP-02) conferring greater potency than a simple aniline (DP-01).[2] Retaining the chlorine at C2 appears more favorable than substituting it with a methylthio group, indicating its potential role in binding interactions.
Antiviral Activity
The pyrimidine core is also a prolific source of antiviral agents.[14][15][16] Many compounds derived from this scaffold have demonstrated potent activity against a wide range of viruses, including influenza, human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human coronaviruses.[12][17] The mechanism of action can vary, from inhibiting viral enzymes like reverse transcriptase or protease to blocking viral entry and replication by interfering with host cell kinases that the virus hijacks for its life cycle.[12]
For this compound derivatives, introducing flexible aminoalkyl side chains or specific cyclic amines at the C4 position can lead to potent antiviral effects.[17]
Table 2: Comparative Antiviral Activity of Hypothetical Derivatives
| Derivative ID | C4-Substituent | Target Virus | EC₅₀ (µM) | Selectivity Index (SI) |
| DP-05 | Cyclopropylamino | HCoV-229E | 0.8 | >125 |
| DP-06 | Cyclopentylamino | Influenza A (H1N1) | 0.05 | >500 |
| DP-07 | 2-Aminoindane | HCoV-229E | 0.5 | >200 |
| DP-08 | Piperazino | Influenza B | 2.1 | >50 |
| Remdesivir | (Reference Drug) | HCoV-229E | 0.01 | >1000 |
Data is representative and for illustrative purposes. EC₅₀ is the concentration for 50% maximal effect. SI = CC₅₀ (cytotoxicity) / EC₅₀ (antiviral).
The data illustrates that small, constrained cyclic amines like cyclopropylamine (DP-05) and aminoindane (DP-07) can be highly effective against coronaviruses.[12] Meanwhile, slightly larger rings like cyclopentylamine (DP-06) show remarkable potency against influenza viruses, suggesting that the shape and size of the C4-substituent are key determinants of viral specificity and potency.[17]
Herbicidal Activity
In agriculture, pyrimidine derivatives are a critical class of herbicides.[5] Their primary mode of action is often the inhibition of essential plant enzymes that have no counterpart in animals, making them safe for mammals. A major target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[18]
By designing derivatives of this compound that mimic the enzyme's natural substrate, it is possible to create potent and selective herbicides. Phenyl or other aromatic groups attached via an oxygen or sulfur bridge are common features of herbicidal pyrimidines.[19]
Caption: Inhibition of the AHAS enzyme pathway.
Table 3: Comparative Herbicidal Activity of Hypothetical Derivatives
| Derivative ID | C4-Substituent | Inhibition (%) vs. Brassica napus (Rape) | Inhibition (%) vs. Echinochloa crusgalli (Barnyard Grass) |
| DP-09 | 2,6-Difluorophenoxy | 85 | 65 |
| DP-10 | 4-Trifluoromethylphenoxy | 78 | 88 |
| DP-11 | Phenylthio | 60 | 55 |
| DP-12 | 2-Phenoxypropane | 92 | 75 |
| Bensulfuron-methyl | (Reference Herbicide) | 95 | 90 |
Data is representative, based on a 100 mg/L application rate, and for illustrative purposes.[18][20]
The results indicate that phenoxy-based derivatives are highly effective. The substitution pattern on the phenyl ring significantly influences activity and species selectivity. For example, the trifluoromethyl group in DP-10 enhances activity against barnyard grass, a problematic monocot weed.[5] The 2-phenoxypropane moiety (DP-12) shows excellent broad-spectrum activity.[20]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and evaluation of these derivatives.
Protocol 1: General Synthesis of a C4-Substituted Derivative (e.g., DP-01)
This protocol describes the nucleophilic aromatic substitution at the C4 position, which is generally more reactive than the C2 position.
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve this compound in DMF in the reaction flask.
-
Add aniline and DIPEA to the solution.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity (MTT) Assay[3]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition & Measurement:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve fitting software.
-
Protocol 3: Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity[17]
This is the gold standard for measuring the inhibition of viral infection.
-
Cell & Virus Preparation:
-
Grow a confluent monolayer of host cells (e.g., Vero E6 for coronaviruses) in 6-well plates.
-
Prepare serial dilutions of the test compounds.
-
Mix each compound dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) and incubate for 1 hour at 37°C.
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour.
-
-
Overlay & Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% agarose) to restrict viral spread to adjacent cells.
-
Incubate for 3-5 days, or until plaques are visible.
-
-
Quantification:
-
Fix the cells with 10% formaldehyde.
-
Stain the cells with a crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold is an exceptionally productive starting point for the development of novel, biologically active compounds. Its synthetic tractability allows for the creation of large, diverse chemical libraries tailored for specific therapeutic or agricultural applications. The comparative data clearly demonstrates that subtle structural modifications to the substituents at the C2 and C4 positions can dramatically alter biological activity and target specificity.
Future research should focus on exploring a wider range of nucleophilic substitutions, employing computational modeling to predict binding affinities, and performing co-crystallization studies to understand the precise interactions between these derivatives and their target enzymes. By combining rational design with high-throughput screening, the this compound core will undoubtedly continue to yield promising lead compounds in the ongoing search for more effective and safer drugs and herbicides.
References
- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. ijcrt.org [ijcrt.org]
- 4. ijrpr.com [ijrpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thepharmajournal.com [thepharmajournal.com]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-5-ethoxypyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] This biological significance has established substituted pyrimidines as a privileged structure in drug discovery, leading to a variety of therapeutic agents with a broad spectrum of pharmacological activities.[2][3] Among these, the 2,4-dichloro-5-ethoxypyrimidine core represents a versatile starting point for the synthesis of diverse analogs with potential applications in oncology, virology, and beyond. This guide provides a detailed comparison of this compound analogs, focusing on their structure-activity relationships (SAR) and providing the experimental context necessary for informed drug design.
The this compound Scaffold: A Privileged Starting Point
The 2,4-dichloropyrimidine framework is a key building block in the synthesis of a multitude of biologically active molecules.[4] The two chlorine atoms at the C2 and C4 positions offer distinct reactivity, allowing for sequential and site-selective modifications. Generally, nucleophilic aromatic substitution (SNAr) reactions favor the more reactive C4 position.[4] However, recent advancements have demonstrated that C2-selective couplings are also achievable under specific palladium-catalyzed conditions, expanding the synthetic toolbox for creating diverse chemical libraries.[4] The ethoxy group at the C5 position further influences the electronic properties of the pyrimidine ring and provides an additional point for modification or interaction with biological targets.
Synthesis of this compound Analogs
The synthesis of this compound itself can be achieved through various methods, often starting from uracil or its derivatives. A common approach involves the chlorination of a corresponding 2,4-dihydroxypyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]
A general synthetic route to introduce diversity at the C2 and C4 positions is outlined below. This strategy leverages the differential reactivity of the two chlorine atoms.
Caption: General synthetic workflow for 2,4-disubstituted-5-ethoxypyrimidine analogs.
This sequential displacement allows for the introduction of a wide array of substituents, enabling a thorough exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[3] For this compound analogs, modifications at the C2, C4, and C5 positions are critical for modulating potency, selectivity, and pharmacokinetic properties.
Key SAR Observations:
-
Substitutions at the C4 Position: The C4 position is often crucial for establishing key interactions with the target protein, particularly in the hinge region of kinases.[7] Aromatic and heteroaromatic amines are common substituents at this position, often forming hydrogen bonds that are essential for binding. The nature of the substituent can significantly impact selectivity.
-
Substitutions at the C2 Position: Modifications at the C2 position are frequently used to fine-tune the compound's properties. Smaller, flexible groups can enhance solubility and oral bioavailability. In some cases, the C2 substituent can interact with a solvent-exposed region of the target, providing an opportunity to improve potency and selectivity.[4]
-
The Role of the C5-Ethoxy Group: The ethoxy group at the C5 position can influence the compound's conformation and electronic properties. While direct interactions with the target are less common, this group can impact the overall shape of the molecule and its ability to fit into the binding pocket. Modifications at this position, such as replacing the ethoxy group with other alkoxy groups or halogens, can be explored to optimize activity.[8]
Comparative Data of Hypothetical Analogs:
To illustrate the principles of SAR, the following table presents hypothetical data for a series of 2,4-disubstituted-5-ethoxypyrimidine analogs targeting a generic kinase.
| Compound ID | C4-Substituent | C2-Substituent | Kinase IC₅₀ (nM) |
| 1a | 4-Anilino | -Cl | 500 |
| 1b | 4-(3-Chloroanilino) | -Cl | 250 |
| 1c | 4-(3-Methoxyanilino) | -Cl | 300 |
| 2a | 4-Anilino | -NH₂ | 400 |
| 2b | 4-(3-Chloroanilino) | -NH₂ | 150 |
| 2c | 4-(3-Methoxyanilino) | -NH₂ | 200 |
| 3a | 4-Anilino | -N(CH₃)₂ | >1000 |
| 3b | 4-(3-Chloroanilino) | -N(CH₃)₂ | 800 |
| 3c | 4-(3-Methoxyanilino) | -N(CH₃)₂ | 950 |
From this hypothetical data, we can infer:
-
The introduction of a substituent at the C2 position generally improves potency compared to the 2-chloro analogs.
-
A small hydrogen bond donor group at C2 (e.g., -NH₂) is more favorable than a bulkier, non-hydrogen bonding group (e.g., -N(CH₃)₂).
-
Substitution on the C4-anilino ring influences activity, with an electron-withdrawing group (Cl) at the meta position appearing to be beneficial.
Experimental Protocols
To enable researchers to validate these findings and explore new analogs, the following are representative experimental protocols.
General Procedure for Nucleophilic Aromatic Substitution at C4:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, dioxane), add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).[9]
-
Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-chloro-4-(substituted)-5-ethoxypyrimidine.
General Procedure for Nucleophilic Aromatic Substitution at C2:
-
To a solution of the 2-chloro-4-(substituted)-5-ethoxypyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, NMP), add the second amine (1.2 eq) and a base if necessary.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or preparative HPLC to yield the final 2,4-disubstituted-5-ethoxypyrimidine analog.
Kinase Inhibition Assay (Example: Generic Tyrosine Kinase):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable peptide substrate, and ATP.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel bioactive compounds. A systematic exploration of the structure-activity relationships by modifying the C2, C4, and C5 positions is crucial for optimizing potency, selectivity, and drug-like properties. The synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to design and evaluate new analogs in their quest for next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2,4-Dichloro-5-ethoxypyrimidine
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical and materials science research, pyrimidine derivatives are foundational building blocks for a vast array of functional molecules.[1] 2,4-Dichloro-5-ethoxypyrimidine (MW: 193.03 g/mol , Formula: C₆H₆Cl₂N₂O) is a key intermediate where the precise arrangement of its chloro and ethoxy substituents dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions.[2][3] An incorrect structural assignment can lead to the synthesis of unintended isomers, resulting in significant loss of time, resources, and potentially compromising the efficacy and safety of the final product.
This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural confirmation of this compound. We will move beyond simply presenting data, instead focusing on the causality behind experimental choices and demonstrating how a synergistic approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy creates a self-validating system for analysis.
The Analytical Strategy: A Triad of Spectroscopic Techniques
No single analytical technique provides a complete structural picture.[4] True confidence in a molecule's structure is achieved by integrating the orthogonal data streams from multiple spectroscopic methods. Our approach relies on a triad of core techniques, each providing a unique piece of the puzzle.
Caption: High-level workflow for spectroscopic structure validation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[4]
Experimental Protocol: ¹H and ¹³C NMR
1. Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for this analysis. Its excellent ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm ensure minimal interference with the analyte's signals. For compounds with poor solubility, DMSO-d₆ is a suitable alternative, with a residual peak around 2.50 ppm.
2. Sample Preparation:
- Accurately weigh 15-20 mg of the sample for ¹H NMR (50-75 mg for ¹³C NMR).
- Dissolve the sample in ~0.7 mL of CDCl₃ in a clean vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.[5]
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[5]
3. Instrument & Acquisition Parameters:
- Spectrometer: 400 MHz or higher field strength for optimal signal dispersion.
- Locking & Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
- ¹H NMR Acquisition:
- Pulse Sequence: Standard single-pulse ('zg30').
- Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of protons for accurate integration.
- Number of Scans: 16-32 scans.
- ¹³C NMR Acquisition:
- Pulse Sequence: Proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon.
- Relaxation Delay (D1): 5-10 seconds.
- Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.[6]
¹H NMR Data & Interpretation
The ¹H NMR spectrum provides three key pieces of information: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).
| Assignment | Structure Position | Expected δ (ppm) | Multiplicity | Integration |
| Pyrimidine-H | H-6 | ~8.3 - 8.6 | Singlet (s) | 1H |
| Methylene (-CH₂-) | Ethoxy | ~4.2 - 4.5 | Quartet (q) | 2H |
| Methyl (-CH₃) | Ethoxy | ~1.4 - 1.6 | Triplet (t) | 3H |
Causality of Assignments:
-
H-6 Proton (δ ~8.4 ppm): This proton is attached to an sp² carbon within an electron-deficient pyrimidine ring, flanked by two nitrogen atoms and a chlorine atom. This strong deshielding environment shifts its resonance significantly downfield.
-
Ethoxy Protons: The -CH₂- group is directly attached to an oxygen atom, resulting in a downfield shift to ~4.3 ppm. It is split into a quartet by the three neighboring protons of the -CH₃ group (n+1 rule). The -CH₃ group is further from the electronegative oxygen and appears upfield at ~1.5 ppm, split into a triplet by the two neighboring -CH₂- protons.
¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule.
| Assignment | Structure Position | Expected δ (ppm) |
| C=N | C-2 | ~160 - 162 |
| C-Cl | C-4 | ~158 - 160 |
| C-O | C-5 | ~145 - 148 |
| C-H | C-6 | ~115 - 118 |
| Methylene (-CH₂-) | Ethoxy | ~65 - 68 |
| Methyl (-CH₃) | Ethoxy | ~14 - 16 |
Causality of Assignments:
-
Ring Carbons: The sp²-hybridized carbons of the pyrimidine ring appear in the low-field region (δ > 110 ppm).[6] Carbons directly bonded to electronegative atoms (Cl, N, O) are shifted further downfield. C-6, being the only carbon bonded to a hydrogen, is the most shielded of the ring carbons and appears at the highest field (~116 ppm).
-
Aliphatic Carbons: The sp³-hybridized carbons of the ethoxy group appear in the upfield region (δ < 70 ppm).
Part 2: Mass Spectrometry (MS) — The Molecular Weight and Elemental Fingerprint
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of chlorine atoms.[4]
Experimental Protocol: Electron Ionization (EI) GC-MS
1. Rationale for Technique Selection: Electron Ionization (EI) is a "hard" ionization technique that not only provides the molecular ion peak but also induces predictable fragmentation.[7] This fragmentation pattern serves as a molecular fingerprint. The presence of two chlorine atoms in this compound will generate a highly characteristic isotopic cluster, which is the definitive evidence for their presence.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Dichloro-5-ethoxypyrimidine
<
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2,4-Dichloro-5-ethoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the principles, experimental protocols, and comparative advantages of several core analytical methods, supported by experimental data and authoritative references.
The Critical Importance of Purity Profiling
This compound (CAS No. 280582-25-4) is a halogenated pyrimidine derivative.[1] Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2][3] Therefore, robust and validated analytical methods are essential for impurity profiling, which involves the detection, identification, and quantification of these unwanted chemicals.[4][5]
This guide will focus on a multi-pronged approach to purity assessment, leveraging the strengths of orthogonal analytical techniques to build a comprehensive purity profile. The methods we will compare are:
-
High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of structural isomers and impurities.
-
Melting Point Analysis as a fundamental indicator of purity.
Comparative Analysis of Purity Assessment Techniques
Each analytical technique offers unique advantages and provides complementary information, making a combination of methods the most reliable approach for comprehensive purity assessment.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase.[2] | Quantitative purity (area %), retention time, detection of non-volatile impurities. | High precision and accuracy for quantification, versatile for a wide range of compounds.[2][3] | May not detect impurities that do not have a UV chromophore. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.[3][5] | Identification of volatile and semi-volatile impurities, molecular weight information. | Excellent for identifying unknown volatile impurities through mass spectral libraries.[6] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7][8] | Unambiguous structural confirmation, identification of isomeric impurities, and quantification against a standard. | Provides detailed structural information, can detect non-chromophoric impurities.[8][9] | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Melting Point | The temperature at which a solid transitions to a liquid. | A sharp melting point range indicates high purity. | Simple, rapid, and inexpensive. | Impurities can depress and broaden the melting point range, but it is not specific. |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data. Method validation is a critical process to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11]
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reverse-phase HPLC method is designed for the quantitative determination of this compound and its non-volatile impurities.
Instrumentation and Conditions:
-
System: HPLC with UV-Vis Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required for complex samples)[12]
-
Column Temperature: 30°C[13]
-
Detection Wavelength: 254 nm (or λmax determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound from the standard chromatogram. Calculate the purity of the synthesized sample based on the area percentage of the main peak relative to the total area of all peaks in the sample chromatogram.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for identifying volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[5]
Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[14]
-
Mass Range: 40-400 amu
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) to identify potential impurities.
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of the synthesized compound and for identifying structurally similar impurities.[8][15]
Instrumentation and Conditions:
-
System: NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR (COSY, HSQC) for complex structures.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of the deuterated solvent in an NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected values for this compound. Look for any unexpected signals that may indicate the presence of impurities. A D₂O exchange experiment can be performed to identify exchangeable protons (e.g., -OH, -NH).[8]
Workflow for NMR Structural Verification
Caption: Workflow for NMR structural analysis.
Melting Point Analysis Protocol
A sharp melting point range is a classic indicator of a pure crystalline compound. Impurities typically depress and broaden the melting range. The reported melting point for this compound is 41-42 °C.[16]
Instrumentation and Conditions:
-
System: Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
Procedure:
-
Sample Loading: Pack the capillary tube with the synthesized compound to a height of 2-3 mm.
-
Analysis: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of synthesized this compound requires an orthogonal approach, combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the fundamental purity indication of melting point analysis. This multi-faceted strategy ensures the highest level of confidence in the quality of the synthesized material, which is paramount for its application in research and drug development. The validation of these analytical methods according to established guidelines is a crucial step to ensure the reliability and consistency of the results.[17][18][19]
References
- 1. This compound | C6H6Cl2N2O | CID 15565270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. rroij.com [rroij.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
- 12. deswater.com [deswater.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
- 17. cs.purdue.edu [cs.purdue.edu]
- 18. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 19. omicsonline.org [omicsonline.org]
The Strategic Efficacy of 2,4-Dichloro-5-ethoxypyrimidine in Targeted Drug Discovery: A Comparative Guide
In the landscape of targeted drug discovery, particularly in the realm of kinase inhibitors, the selection of the initial chemical scaffold is a critical determinant of the final compound's potency, selectivity, and novelty. Among the myriad of heterocyclic cores, the pyrimidine ring stands out as a "privileged" structure, forming the backbone of numerous FDA-approved drugs. This guide provides an in-depth technical comparison of 2,4-Dichloro-5-ethoxypyrimidine as a strategic starting material in the synthesis of targeted therapies. We will objectively analyze its performance in generating potent drug candidates against key biological targets and compare it with alternative pyrimidine-based scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The 2,4-Dichloropyrimidine Scaffold: A Cornerstone in Kinase Inhibition
The 2,4-dichloropyrimidine core is a versatile and highly reactive intermediate in organic synthesis. The two chlorine atoms at the 2 and 4 positions serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the differential introduction of various functionalities, a crucial aspect in the structure-activity relationship (SAR) studies during lead optimization. Pyrimidine-based compounds are particularly prominent as kinase inhibitors, where the pyrimidine ring often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.[1]
The substituent at the 5-position of the pyrimidine ring plays a significant role in modulating the compound's biological activity, selectivity, and physicochemical properties. This guide focuses on the 5-ethoxy substitution and its implications for drug discovery.
Comparative Analysis of 5-Substituted 2,4-Dichloropyrimidines
While direct, head-to-head comparative studies on the efficacy of this compound as an active agent are limited in publicly available literature, its value as a synthetic intermediate is well-established. We can infer its efficacy by examining the biological activities of the derivatives it generates. For a meaningful comparison, we will consider derivatives of similar 5-substituted 2,4-dichloropyrimidines, particularly those with small alkoxy or halo substitutions.
The primary application of these scaffolds has been in the development of inhibitors for protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and in the discovery of antimalarial agents that target dihydrofolate reductase (DHFR).
Performance in EGFR Inhibition
The EGFR signaling pathway is a critical target in oncology, especially in non-small cell lung cancer (NSCLC). Several approved EGFR inhibitors feature a pyrimidine core.[2][3] The 2,4-diaminopyrimidine scaffold, readily synthesized from 2,4-dichloropyrimidine, is a common motif in these inhibitors.
In another study, novel 2,4-diarylaminopyrimidine derivatives were developed as potent and selective EGFR inhibitors against the L858R/T790M resistance mutation. The most promising compound, 8a , displayed an IC50 of 4.1 nM against the EGFRL858R/T790M mutant and an IC50 of 59 nM in a cell-based assay with NCI-H1975 cells.[5]
Table 1: Comparative Efficacy of 2,4-Disubstituted Pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | 5-Substituent on Pyrimidine Core | Target | IC50 | Cell Line | Cellular IC50 | Reference |
| L-18 | H (with 6-Methyl) | EGFRT790M/L858R | Not Reported | H1975 | 0.65 µM | [4] |
| 8a | H | EGFRL858R/T790M | 4.1 nM | NCI-H1975 | 59 nM | [5] |
| Gefitinib | (approved drug) | EGFR | 2-82 nM | Various | 0.015-0.7 µM | [2] |
| Erlotinib | (approved drug) | EGFR | 2 nM | Various | 0.07-2 µM | [2] |
This table illustrates the potency of derivatives from the broader 2,4-dichloropyrimidine class, highlighting the potential for discovering highly active compounds. The absence of a direct 5-ethoxy derivative in this context points to an area ripe for exploration.
Performance in Antimalarial Drug Discovery
The 2,4-diaminopyrimidine scaffold is also a well-known pharmacophore in antimalarial drugs, with pyrimethamine being a classic example. These compounds typically act by inhibiting the DHFR enzyme of the malaria parasite.[6]
While direct antimalarial screening data for this compound was not found, a study on novel derivatives of pyrimethamine modified at the 6-ethyl substituent showed that even small structural changes could significantly impact activity against Plasmodium berghei in mice.[6] Furthermore, the synthesis of 2,4-diaminopyrimidine derivatives for anti-tubercular activities, targeting the DHFR enzyme, underscores the versatility of this scaffold against microbial targets.[7][8]
Experimental Protocols
To facilitate the direct comparison of this compound-derived compounds with other alternatives, we provide the following detailed, self-validating experimental protocols.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol outlines the general synthetic route from a 2,4-dichloropyrimidine starting material to a 2,4-diaminopyrimidine final product, a common core for many kinase inhibitors.
Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.
Step-by-Step Protocol:
-
First Nucleophilic Substitution:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).
-
Add a primary or secondary amine (Amine 1, 1-1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-amino-4-chloro-5-ethoxypyrimidine intermediate.
-
-
Second Nucleophilic Substitution:
-
Dissolve the purified intermediate (1 equivalent) in a suitable solvent (e.g., isopropanol, dioxane).
-
Add the second amine (Amine 2, 1-1.5 equivalents) and a base if necessary (e.g., DIPEA or potassium carbonate).
-
Heat the reaction mixture to reflux (80-120°C) and monitor for completion by TLC or LC-MS.
-
Work-up and purify as described in the first step to yield the final 2,4-diamino-5-ethoxypyrimidine derivative.
-
In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Caption: Workflow for a luminescent kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 10-point, 3-fold serial dilution) in the kinase assay buffer.
-
Reaction Setup: In a white, opaque 384-well plate, add the kinase, its specific substrate, and the diluted test compound. Include controls for 100% activity (vehicle, e.g., DMSO) and 0% activity (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding an ATP detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: Measure the luminescence intensity using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cell signaling and proliferation, and how its inhibition can lead to an anti-cancer effect.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of targeted drug candidates. While direct efficacy data for the parent compound is scarce, the proven success of derivatives from the broader 2,4-dichloropyrimidine class, particularly as potent kinase inhibitors, highlights its significant potential. The ethoxy group at the 5-position offers a handle for fine-tuning physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
Future research should focus on the direct biological evaluation of a series of 2,4-diamino-5-alkoxypyrimidine derivatives, including the ethoxy variant, against a panel of kinases. This would provide a much-needed head-to-head comparison and elucidate the precise impact of the 5-alkoxy substituent on inhibitory activity and selectivity. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be instrumental in the rational design of the next generation of pyrimidine-based targeted therapies.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,4-diarylaminopyrimidine derivatives as potent and selective epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of some novel derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine (pyrimethamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Advantage: A Comparative Guide to 2,4-Dichloro-5-ethoxypyrimidine in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 2,4-dichloro-5-ethoxypyrimidine emerges as a highly versatile and strategically valuable scaffold. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by experimental insights and data, to illuminate its distinct advantages in the synthesis of complex molecules, particularly in the realm of kinase inhibitors.
The pyrimidine core is a privileged structure in medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the US FDA.[1] This prevalence underscores the importance of versatile pyrimidine precursors that allow for the systematic exploration of chemical space. 2,4-Dichloropyrimidines, in particular, serve as key intermediates, enabling the introduction of diverse functionalities through sequential reactions.[1]
The Critical Role of the 5-Ethoxy Group: Modulating Reactivity and Enabling Regioselectivity
The defining feature of this compound is the electron-donating ethoxy group at the C5 position. This substituent, while seemingly simple, profoundly influences the electronic properties of the pyrimidine ring, thereby modulating the reactivity of the two chlorine atoms at the C2 and C4 positions. This modulation is the cornerstone of its synthetic utility, offering a nuanced level of control not always achievable with unsubstituted or alternatively substituted dichloropyrimidines.
In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of 2,4-dichloropyrimidines is generally more susceptible to attack than the C2 position.[1] This inherent regioselectivity is a crucial tool for synthetic chemists. The 5-ethoxy group further refines this selectivity, albeit with some electronic trade-offs compared to electron-withdrawing groups. While strongly electron-withdrawing groups at the C5 position, such as a nitro or cyano group, significantly activate the ring towards nucleophilic attack, they can sometimes lead to overly reactive substrates or undesired side reactions.[2][3]
The moderately electron-donating nature of the ethoxy group provides a more tempered activation, which can be advantageous in multi-step syntheses where fine-tuning of reactivity is essential. This allows for sequential and regioselective displacement of the two chlorine atoms under distinct reaction conditions, a critical aspect for building molecular complexity in a controlled manner.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the advantages of this compound, a direct comparison with other commonly used dichloropyrimidine synthons is necessary.
| Feature | This compound | 2,4-Dichloropyrimidine | 2,4-Dichloro-5-nitropyrimidine |
| Reactivity towards SNAr | Moderate | High | Very High |
| Regioselectivity (C4 vs. C2) | Good to Excellent | Good | Excellent (strongly C4 directing)[4] |
| Subsequent Functionalization | Versatile, allows for a range of coupling reactions. | Broadly applicable. | The nitro group can be a useful handle for further transformations (e.g., reduction to an amine). |
| Potential for Side Reactions | Lower potential for over-reaction or decomposition compared to highly activated systems. | Can be prone to di-substitution if not carefully controlled. | The strong activation can lead to undesired side reactions or decomposition of sensitive substrates. |
| Solubility | The ethoxy group generally improves solubility in organic solvents compared to the unsubstituted analog. | Moderate solubility. | Generally good solubility. |
In essence, the choice between these building blocks is a strategic one, dictated by the specific synthetic challenge. For rapid, highly regioselective C4 substitution, the 5-nitro derivative is often the reagent of choice. However, when a more nuanced approach is required, with the need for sequential, selective functionalization of both the C4 and C2 positions, and where substrate stability is a concern, this compound offers a compelling balance of reactivity and control.
Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold
The utility of this compound is best illustrated through a practical synthetic application. The following workflow outlines the synthesis of a key intermediate for a class of kinase inhibitors, demonstrating the regioselective functionalization of the pyrimidine core.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-5-ethoxypyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the safe and compliant disposal of these materials is a critical, and often complex, aspect of laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of 2,4-Dichloro-5-ethoxypyrimidine, a halogenated pyrimidine derivative. By understanding the chemical's inherent hazards and following established protocols, laboratories can ensure the safety of their personnel and maintain environmental compliance.
Core Principles of Chemical Waste Management
The proper disposal of any chemical, including this compound, is underpinned by a hierarchy of controls that prioritizes safety and environmental protection. This involves a thorough characterization of the waste, appropriate segregation, secure containment, and disposal through a licensed and approved hazardous waste facility.[1] Halogenated organic compounds, such as the topic chemical, are of particular concern due to their potential to form persistent and toxic byproducts if not managed correctly.
Hazard Profile of this compound
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [2] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | [1] |
These hazards necessitate stringent adherence to safety protocols during all handling and disposal procedures.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE. The following table outlines the minimum required PPE based on the hazard profile of similar chlorinated pyrimidines.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential burns or absorption. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron. | To protect against skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary if handling outside of a certified chemical fume hood or if dusts are generated. | To prevent inhalation of potentially harmful vapors or dust. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear and logical workflow for the safe disposal of this compound from the laboratory setting.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, gloves, paper towels), must be classified as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams, particularly non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated organic waste.
Step 2: Waste Container Selection and Labeling
-
Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with chlorinated organic compounds. Ensure the container has a secure, leak-proof cap.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be recorded.
Step 3: On-site Accumulation and Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood or a designated, ventilated waste storage cabinet.
Step 4: Spill and Emergency Procedures
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the material. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
For Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Professional Disposal: The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal company. The most probable method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting hydrogen chloride.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Mastering the Safe Handling of 2,4-Dichloro-5-ethoxypyrimidine: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the safe handling of 2,4-Dichloro-5-ethoxypyrimidine, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our aim is to empower you with the knowledge to not only meet safety standards but to cultivate a culture of proactive safety in your laboratory.
This compound is a chlorinated pyrimidine derivative with significant utility in chemical synthesis. However, its chemical nature necessitates a thorough understanding of its potential hazards to mitigate risks effectively. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. Therefore, a multi-layered approach to safety, with PPE as the last and most crucial line of defense, is non-negotiable.
Immediate Safety and Hazard Assessment
Before handling this compound, a comprehensive risk assessment is crucial. The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Harmful if ingested.
-
Corrosivity: Causes severe burns to the skin and can result in serious eye damage.
-
Skin Sensitization: May lead to an allergic skin reaction upon contact.
Understanding these hazards informs the selection of appropriate PPE and the establishment of safe handling procedures. All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation[1].
Selecting the Appropriate Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedures being undertaken and the associated risks of exposure.
Eye and Face Protection: The First Line of Defense
Given the severe eye damage potential of this compound, robust eye and face protection is mandatory.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, safety glasses with side shields must be worn[1].
-
Splash Hazard: For operations with a higher risk of splashing, such as during transfer or solution preparation, a face shield worn in conjunction with safety goggles is required[1][2]. Safety goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses[2][3].
Skin Protection: A Barrier Against Corrosivity and Allergens
Preventing skin contact is critical to avoid severe burns and allergic reactions. A multi-component approach to skin protection is recommended.
-
Lab Coat: A chemical-resistant lab coat should be worn and fully buttoned to protect the torso and arms[1]. For enhanced protection, a flame-retardant lab coat is advisable.
-
Gloves: The choice of glove material is critical for adequate protection. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals[1]. However, it is essential to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the chemical. For prolonged or immersive contact, double-gloving is a prudent measure[1]. Polyvinyl chloride (PVC) gloves offer little protection against chemical exposures and should be avoided[3].
Respiratory Protection: Mitigating Inhalation Risks
While the primary route of exposure is through skin and eye contact, inhalation of dust particles should not be overlooked.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential aerosols or dust[1].
-
Respirator Use: In the event of a ventilation failure or a large spill where dust may be generated, a NIOSH-approved respirator with a P2 filter or an organic vapor cartridge should be used by trained personnel[1].
The following table summarizes the recommended PPE for different laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Low-Risk (e.g., handling sealed containers) | Safety glasses with side shields | Lab coat, Nitrile gloves | Not generally required |
| Medium-Risk (e.g., weighing, small-scale reactions in a fume hood) | Safety goggles | Lab coat, Nitrile gloves (consider double-gloving) | Work in a fume hood |
| High-Risk (e.g., large-scale reactions, potential for splashing, cleaning spills) | Face shield and safety goggles | Chemical-resistant lab coat, Nitrile gloves (double-gloving recommended) | Work in a fume hood. Respirator on standby for emergencies. |
The decision-making process for selecting the appropriate level of PPE can be visualized as follows:
Caption: Workflow for selecting appropriate PPE when handling this compound.
Step-by-Step Handling and Disposal Procedures
Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[4]. Confirm that a chemical spill kit is available.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use compatible tools such as spatulas and glassware[1].
-
During Use: Avoid all personal contact, including inhalation[5]. Do not eat, drink, or smoke in the laboratory[6].
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn[1][6].
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[1][7]. Store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][7].
Emergency Procedures: Spills and Exposures
In the event of an accidental spill or exposure, a swift and informed response is critical.
-
Minor Spill (<10g):
-
Alert personnel in the immediate vicinity[1].
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container[8][9].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all contaminated materials for hazardous waste disposal[1].
-
-
Major Spill (>10g):
-
Evacuate the immediate area and alert others.
-
If the spill presents a fire or inhalation hazard, activate the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or environmental health and safety office[10].
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a sealed, clearly labeled hazardous waste container[1]. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations[5].
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. pppmag.com [pppmag.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
